molecular formula C12H17NO2 B12353338 3-(2-Ethoxyphenoxy)pyrrolidine

3-(2-Ethoxyphenoxy)pyrrolidine

Cat. No.: B12353338
M. Wt: 207.27 g/mol
InChI Key: QRUULZANXZNLHG-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenoxy)pyrrolidine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Ethoxyphenoxy)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Ethoxyphenoxy)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(2-ethoxyphenoxy)pyrrolidine

InChI

InChI=1S/C12H17NO2/c1-2-14-11-5-3-4-6-12(11)15-10-7-8-13-9-10/h3-6,10,13H,2,7-9H2,1H3

InChI Key

QRUULZANXZNLHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC2CCNC2

Origin of Product

United States
Foundational & Exploratory

3-(2-Ethoxyphenoxy)pyrrolidine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(2-Ethoxyphenoxy)pyrrolidine , a significant heterocyclic building block in medicinal chemistry. This monograph is structured to support researchers in the synthesis, characterization, and application of this compound, particularly within the context of neuroscience and fragment-based drug discovery (FBDD).

Chemical Identity & Nomenclature

3-(2-Ethoxyphenoxy)pyrrolidine is a functionalized heterocycle featuring a pyrrolidine ring linked via an ether bond at the C3 position to a 2-ethoxyphenyl moiety.[1] It serves as a "privileged scaffold" in drug discovery, offering a constrained vector for displaying the phenoxy pharmacophore, a motif common in norepinephrine reuptake inhibitors (NRIs) and various GPCR ligands.

Core Identifiers
ParameterDetail
Systematic Name 3-(2-Ethoxyphenoxy)pyrrolidine
CAS Number (Free Base) 46410-31-5
CAS Number (HCl Salt) 1185301-83-0
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol (Free Base); 243.73 g/mol (HCl)
SMILES CCOC1=CC=CC=C1OC2CCNC2
InChI Key QCVIISBSXQUVGU-UHFFFAOYSA-N
Common Synonyms 3-(o-Ethoxyphenoxy)pyrrolidine; Pyrrolidine, 3-(2-ethoxyphenoxy)-
Physicochemical Profile
PropertyValue (Predicted/Experimental)Significance
Boiling Point ~330 °C (at 760 mmHg)High thermal stability for coupling reactions.
pKa (Conjugate Acid) ~9.5Basic secondary amine; exists as cation at physiological pH.
logP ~1.8 - 2.1Moderate lipophilicity; favorable for CNS penetration.
Solubility Soluble in DMSO, MeOH, DCM; Low in water (Free Base)HCl salt is highly water-soluble.

Synthesis & Manufacturing Methodologies

The synthesis of 3-(2-Ethoxyphenoxy)pyrrolidine requires precise control over stereochemistry (if a specific enantiomer is desired) and the prevention of N-alkylation side reactions. The most authoritative route utilizes the Mitsunobu Coupling followed by N-deprotection. This method is preferred over nucleophilic aromatic substitution (


) due to the electron-rich nature of the 2-ethoxyphenol, which deactivates the ring toward direct nucleophilic attack.
Pathway: Mitsunobu Etherification

This protocol describes the synthesis starting from N-Boc-3-pyrrolidinol .

Reagents & Materials
  • Substrate A: N-Boc-3-pyrrolidinol (CAS: 103057-68-7 for racemate)

  • Substrate B: 2-Ethoxyphenol (Guethol)

  • Coupling Agent: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Phosphine: Triphenylphosphine (

    
    )
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Deprotection: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

Step-by-Step Protocol
  • Activation: Charge a flame-dried reaction vessel with

    
     (1.2 equiv) and anhydrous THF under nitrogen atmosphere. Cool to 0°C.
    
  • Complex Formation: Add DIAD (1.2 equiv) dropwise. Stir for 15 minutes until the formation of the betaine complex (indicated by a pale yellow precipitate or solution).

  • Addition: Add a solution of N-Boc-3-pyrrolidinol (1.0 equiv) and 2-ethoxyphenol (1.1 equiv) in THF dropwise to the reaction mixture.

    • Note: The order of addition is critical to minimize side reactions. Premixing the alcohol and phenol is often preferred.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with 1N NaOH (to remove unreacted phenol) and brine. Dry over

    
     and concentrate.
    
  • Purification: Purify the intermediate (N-Boc-3-(2-ethoxyphenoxy)pyrrolidine) via silica gel flash chromatography.

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (10 equiv) at 0°C. Stir at room temperature for 2 hours.

  • Isolation: Concentrate in vacuo. Basify with saturated

    
     and extract with DCM to obtain the free base, or treat with ethereal HCl to precipitate the hydrochloride salt.
    
Synthesis Logic Diagram

Synthesis Start1 N-Boc-3-pyrrolidinol Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) Start1->Mitsunobu Start2 2-Ethoxyphenol Start2->Mitsunobu Inter Intermediate: N-Boc-3-(2-ethoxyphenoxy)pyrrolidine Mitsunobu->Inter Ether Bond Formation Deprotect Deprotection (TFA/DCM or HCl/Dioxane) Inter->Deprotect Product Product: 3-(2-Ethoxyphenoxy)pyrrolidine Deprotect->Product Boc Removal

Caption: Figure 1. Convergent synthesis via Mitsunobu coupling ensuring regiospecific ether formation.

Applications in Drug Discovery

3-(2-Ethoxyphenoxy)pyrrolidine is a high-value scaffold in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in central nervous system (CNS) targets.

Norepinephrine Reuptake Inhibitor (NRI) Pharmacophore

The compound shares significant structural homology with Viloxazine and Reboxetine . While Viloxazine utilizes a morpholine ring with an exocyclic ether linkage, 3-(2-ethoxyphenoxy)pyrrolidine presents the phenoxy group directly on the heterocyclic ring. This "ring-constrained" analog is used to probe the steric tolerance of the binding pockets in the Norepinephrine Transporter (NET).

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<250 Da) and high ligand efficiency potential, this compound is an ideal "fragment" for screening against:

  • GPCRs: Specifically Alpha-adrenergic receptors.

  • Ion Channels: Sodium channel modulators.

Structural Comparison Logic

The diagram below illustrates the structural relationship between this scaffold and the approved drug Viloxazine, highlighting the "linker vs. direct attachment" modification.

Comparison Viloxazine Viloxazine (Morpholine + Methylene Linker) Pharmacophore Shared Pharmacophore: 2-Ethoxyphenol Moiety Viloxazine->Pharmacophore Diff Key Difference: Conformational Constraint Viloxazine->Diff Target 3-(2-Ethoxyphenoxy)pyrrolidine (Pyrrolidine + Direct Ether Link) Target->Pharmacophore Target->Diff

Caption: Figure 2. Structural relationship showing the scaffold contraction from Viloxazine analogs.

Safety & Handling Protocols

As a secondary amine and phenol ether, standard laboratory safety protocols apply.

  • GHS Classification:

    • Skin Irritation (Category 2): H315[2]

    • Eye Irritation (Category 2A): H319[2]

    • STOT-SE (Category 3): H335 (Respiratory Irritation)[2]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation (due to amine reacting with atmospheric

    
    ). The HCl salt is hygroscopic; store with desiccant.
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21128432, 2-[1-(2-phenoxyphenoxy)ethyl]pyrrolidine (Analog Reference). Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. (Contextual citation for synthesis protocol). Retrieved from [Link]

Sources

Biological activity of 3-aryloxypyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-Aryloxypyrrolidine Derivatives

Abstract

The 3-aryloxypyrrolidine scaffold represents a privileged structure in modern medicinal chemistry, conferring advantageous three-dimensional characteristics and physicochemical properties that are crucial for effective drug design.[1][2] This technical guide provides a comprehensive analysis of the diverse biological activities associated with this chemical class, with a primary focus on its well-established role as a modulator of monoamine transporters. We will delve into the intricate structure-activity relationships (SAR) that govern potency and selectivity, explore the expanding landscape of other therapeutic targets, and provide detailed, field-proven protocols for the biological evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of 3-aryloxypyrrolidine derivatives.

The 3-Aryloxypyrrolidine Scaffold: A Cornerstone for CNS Drug Discovery

The five-membered pyrrolidine ring is a ubiquitous feature in a multitude of FDA-approved drugs and bioactive natural products.[2] Its non-planar, sp3-hybridized nature allows for a more effective exploration of three-dimensional pharmacophore space compared to flat, aromatic systems.[1] The introduction of an aryloxy substituent at the 3-position creates a rigidified, ether-linked structure that has proven to be exceptionally effective for targeting specific biological macromolecules, particularly within the central nervous system (CNS). This structural arrangement can enhance aqueous solubility and optimize the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[1]

Caption: Core 3-aryloxypyrrolidine scaffold highlighting key modification points.

Primary Biological Target: The Monoamine Transporter System

The most extensively studied biological activity of 3-aryloxypyrrolidine derivatives is the inhibition of monoamine transporters (MATs).[3] These transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signaling process.[3] By inhibiting one or more of these transporters, 3-aryloxypyrrolidine derivatives increase the synaptic concentration of these key neurotransmitters, a mechanism central to the treatment of numerous psychiatric and neurological disorders.

Mechanism of Action: Reuptake Inhibition

Unlike substrates or releasers (e.g., amphetamines) that can induce reverse transport of monoamines, 3-aryloxypyrrolidine derivatives typically act as competitive inhibitors.[3] They bind to the transporter protein, physically occluding the binding site for the endogenous neurotransmitter and preventing its re-internalization. This leads to a prolonged presence of dopamine, serotonin, or norepinephrine in the synapse, enhancing neurotransmission.

cluster_0 Synaptic Transmission Modulation presyn Presynaptic Neuron vesicle Vesicles with Monoamines postsyn Postsynaptic Neuron synapse Synaptic Cleft (Increased Monoamine Concentration) vesicle->synapse Release mat Monoamine Transporter (MAT) mat->presyn receptor Postsynaptic Receptors receptor->postsyn Signal Transduction synapse->mat Reuptake synapse->receptor Binding drug 3-Aryloxypyrrolidine Derivative drug->mat Inhibition

Caption: Inhibition of monoamine reuptake by 3-aryloxypyrrolidine derivatives.

Therapeutic Implications:

  • Triple Reuptake Inhibitors (TRIs): A significant focus of research has been on developing TRIs that simultaneously block DAT, SERT, and NET.[4] The rationale is that a broader spectrum of activity could lead to enhanced efficacy and a faster onset of action in treating major depressive disorder (MDD), potentially addressing symptoms like anhedonia that are linked to dopamine deficits.[4][5] A series of 3,3-disubstituted pyrrolidines were discovered to be potent monoamine triple reuptake inhibitors with low nanomolar potency and good metabolic stability.[6]

  • Dopamine-Norepinephrine Reuptake Inhibitors (DNRIs): Compounds with high affinity for DAT and NET, like nomifensine, have been approved as antidepressants.[4][7] This class is explored for conditions where enhancing dopaminergic and noradrenergic tone is desirable.

  • Selective Inhibitors: Tailoring the scaffold to selectively inhibit a single transporter remains a key strategy for achieving specific therapeutic effects with fewer side effects.

Elucidating the Structure-Activity Relationship (SAR)

The biological activity and selectivity profile of 3-aryloxypyrrolidine derivatives are profoundly influenced by the nature and position of substituents on the core scaffold. A systematic understanding of these relationships is critical for rational drug design.

  • The Aryl Ring: The substitution pattern on the 3-aryl ring is a primary determinant of potency and selectivity. For instance, in tropane analogues, which share structural similarities, the position and type of substituents on a 3-aryl ring can significantly improve affinity and selectivity for DAT over SERT and NET.[8]

  • The Pyrrolidine Core: Stereochemistry is crucial. The spatial orientation of the aryloxy group at the C3 position can dramatically alter the binding affinity for the target transporter. For many classes of psychoactive compounds, including pyrrolidine derivatives, different stereoisomers can lead to vastly different biological profiles due to the enantioselective nature of their protein targets.[1]

  • The Nitrogen Substituent: The group attached to the pyrrolidine nitrogen significantly impacts the compound's properties. The length and nature of an alkyl chain, for example, can influence potency, duration of action, and ADME characteristics.[1]

Compound Class Key Structural Features Primary Target(s) Observed Potency (Example IC₅₀/Kᵢ) Reference
3,3-Disubstituted PyrrolidinesDisubstitution at C3 positionDAT, SERT, NET (TRI)Low nanomolar potency[6]
3-Phenyltropane AnaloguesPhenyl group at C3 of tropane coreDATHigh affinity (e.g., WIN-35428)[8]
3-Aryloxazolidin-2-onesAryloxazolidinone coreBacterial ribosomesMIC against S. aureus (Varies)[9]
3-Aryloxindoles3-Aryl-3-hydroxyoxindoleMaxi-K channelsEfficacy depends on stereocenter[10]

Diverse Biological Activities Beyond Monoamine Transport

While CNS activity is predominant, the versatility of the 3-aryloxypyrrolidine scaffold has led to the discovery of derivatives with a wide range of other biological effects.

  • Neuroprotective Activity: Certain aryloxyethylamine derivatives have demonstrated potential neuroprotective effects against glutamate-induced cell death in vitro and anti-ischemic activity in vivo.[11]

  • Anticonvulsant Properties: SAR studies on pyrrolidine-2,5-dione derivatives have shown that substituents at the 3-position strongly affect anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[1]

  • Anticancer and Anti-inflammatory Activity: Derivatives bearing a 3,4,5-trimethoxyphenyl moiety, a well-known pharmacophore in oncology, have been synthesized from a pyrrolidone scaffold and exhibit anticancer potency by inhibiting tubulin.[12] Other related heterocyclic systems have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[13][14]

  • Antibacterial and Antiplasmodial Activity: Quantitative structure-activity relationship (QSAR) studies have been performed on related 3-aryloxazolidin-2-one derivatives to optimize their antibacterial activity against pathogens like Staphylococcus aureus.[9] Additionally, various heterocyclic compounds are continuously evaluated for their antiplasmodial efficacy against Plasmodium falciparum.[15][16][17]

Core Methodologies for Biological Evaluation

A tiered, systematic approach is essential for characterizing the biological activity of novel 3-aryloxypyrrolidine derivatives. The process typically begins with in vitro binding and functional assays before progressing to more complex cellular and in vivo models.

cluster_workflow In Vitro Screening Cascade for MAT Inhibitors start Synthesized 3-Aryloxypyrrolidine Derivative Library binding Primary Screen: Radioligand Binding Assay (Determine Affinity, Ki) start->binding functional Secondary Screen: Uptake Inhibition Assay (Determine Potency, IC50) binding->functional Active Compounds selectivity Selectivity Panel: Test against other MATs, Receptors, Enzymes functional->selectivity Potent Compounds adme In Vitro ADME/Tox: Microsomal Stability, Permeability, Cytotoxicity selectivity->adme Selective Compounds hit Hit Compound for In Vivo Studies adme->hit Lead Candidate Profile

Caption: A typical experimental workflow for identifying lead MAT inhibitors.

Protocol 1: Radioligand Binding Assay for Transporter Affinity (Kᵢ)

Causality: This assay directly measures the affinity of a test compound for the target transporter protein. It quantifies how tightly the compound binds by measuring its ability to compete with a known high-affinity radiolabeled ligand. This is the foundational step to confirm target engagement.

Methodology:

  • Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human transporter of interest (e.g., hDAT, hSERT, or hNET).[18]

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of the 3-aryloxypyrrolidine test compound.

  • Equilibrium: Incubate the mixture at a specified temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Wash the filters to remove non-specific binding, and then measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT). The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is calculated. The affinity constant (Kᵢ) is then derived from the IC₅₀ using the Cheng-Prusoff equation.

Protocol 2: Neurotransmitter Uptake Inhibition Assay (IC₅₀)

Causality: While binding assays measure affinity, they do not confirm functional activity. This assay measures the compound's ability to functionally block the transporter's primary role: clearing neurotransmitters from the extracellular space. It provides a more physiologically relevant measure of potency.[3]

Methodology:

  • Cell Culture: Plate transporter-expressing HEK293 cells in a 96-well plate and allow them to adhere and grow to confluence.[18]

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells for 10-20 minutes with varying concentrations of the 3-aryloxypyrrolidine test compound.

  • Uptake Initiation: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Uptake Period: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This incubation must be timed precisely and kept within the linear range of uptake.

  • Termination: Rapidly terminate the uptake process by aspirating the medium and washing the cells with ice-cold assay buffer.

  • Lysis and Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up into the cells using a liquid scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) by fitting the data to a dose-response curve. Specific uptake is defined as the difference between total uptake and non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor).[19]

Conclusion and Future Perspectives

The 3-aryloxypyrrolidine scaffold is a remarkably versatile and therapeutically relevant structure. Its prominence as a core element in monoamine reuptake inhibitors has paved the way for advanced treatments for depression and other CNS disorders. The ongoing exploration of its structure-activity relationships continues to yield compounds with refined potency and selectivity profiles.

The future of this chemical class lies in two key areas. First, the fine-tuning of substituent patterns to develop next-generation TRIs with optimized DAT/SERT/NET ratios to maximize therapeutic benefit while minimizing side effects.[5] Second, the continued exploration of this scaffold against a broader array of biological targets, leveraging its favorable 3D geometry and physicochemical properties to address unmet needs in oncology, infectious diseases, and neurodegenerative disorders. As synthetic methodologies advance, the ability to precisely decorate the 3-aryloxypyrrolidine core will undoubtedly unlock new and powerful biological activities.

References

  • Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. (2022-04-19). PubMed Central. Retrieved from [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities. (2020-09-13). PubMed. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Retrieved from [Link]

  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. PubMed Central. Retrieved from [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023-09-23). MDPI. Retrieved from [Link]

  • Three-dimensional quantitative structure - Activity relationship (3D-QSAR) of 3-aryloxazolidin-2-one antibacterials. (2025-08-06). ResearchGate. Retrieved from [Link]

  • Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review. (2021-04-02). PubMed Central. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. Retrieved from [Link]

  • Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. (2008-12-01). PubMed. Retrieved from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020-05-18). Frontiers. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 3-aryloxindoles: a new class of calcium-dependent, large conductance potassium (maxi-K) channel openers with neuroprotective properties. PubMed. Retrieved from [Link]

  • FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. Retrieved from [Link]

  • Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. (2019-03-23). PubMed. Retrieved from [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Retrieved from [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024-12-17). MDPI. Retrieved from [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. Retrieved from [Link]

  • Structure-activity relationships of novel alkylides: 3-O-arylalkyl clarithromycin derivatives with improved antibacterial activities. PubMed. Retrieved from [Link]

  • Antidepressant drug development: Focus on triple monoamine reuptake inhibition. PubMed. Retrieved from [Link]

  • Positive results in largest pivotal phase 3 trial of a novel antibiotic to treat gonorrhoea. (2023-11-01). GARDP. Retrieved from [Link]

  • Synthesis and Antiplasmodial Evaluation of Analogues Based on the Tricyclic Core of Thiaplakortones A–D. MDPI. Retrieved from [Link]

  • Overview of Monoamine Transporters. PubMed Central. Retrieved from [Link]

  • VMAT2 Inhibitor NBI-1065890 Heads to Phase 2 Study in Tardive Dyskinesia. NeurologyLive. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. National Institutes of Health (NIH). Retrieved from [Link]

  • Monoamine reuptake inhibitors – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]

  • Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. (2023-05-22). MDPI. Retrieved from [Link]

  • Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). MDPI. Retrieved from [Link]

  • Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. PubMed Central. Retrieved from [Link]

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The 3-(2-Ethoxyphenoxy)pyrrolidine Scaffold: A Modern Blueprint for Selective Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The norepinephrine transporter (NET) remains a critical target for therapeutic intervention in a range of central nervous system (CNS) disorders, including depression, attention-deficit hyperactivity disorder (ADHD), and anxiety.[1][2] The development of selective norepinephrine reuptake inhibitors (NRIs) with improved efficacy and tolerability profiles over classic antidepressants is an ongoing priority in medicinal chemistry. This guide introduces the 3-(2-ethoxyphenoxy)pyrrolidine moiety as a privileged scaffold for designing potent and selective NRIs. We will dissect the molecular architecture of the scaffold, elucidate its structure-activity relationships (SAR), provide validated experimental protocols for its synthesis and pharmacological evaluation, and discuss its potential for generating next-generation CNS therapeutics. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the drug discovery and development process.

The Scientific Rationale: Targeting the Norepinephrine Transporter

Norepinephrine (NE) is a catecholamine neurotransmitter integral to regulating mood, attention, arousal, and motivation.[3] The concentration of NE in the synaptic cleft is tightly controlled by the presynaptic norepinephrine transporter (NET), a protein belonging to the solute carrier family 6 (SLC6A2).[4][5] The NET terminates noradrenergic signaling by facilitating the reuptake of NE from the synapse back into the presynaptic neuron, a process dependent on sodium and chloride ion gradients.[6]

Inhibition of NET leads to an increased concentration and prolonged residence time of NE in the synapse, thereby enhancing noradrenergic neurotransmission.[7] This mechanism is the foundation for the therapeutic efficacy of NRIs in treating major depressive disorder (MDD) and ADHD.[2] While first-generation NRIs, such as the tricyclic antidepressant desipramine, demonstrated clinical utility, their off-target activities at various other receptors (e.g., muscarinic, histaminergic) led to a significant side-effect burden.[8]

The development of selective NRIs (sNRIs) like reboxetine represented a significant step forward, offering a more targeted pharmacological profile.[8] The 3-(2-ethoxyphenoxy)pyrrolidine scaffold builds upon these foundational principles, offering a versatile and synthetically accessible core from which to develop novel chemical entities with high affinity and selectivity for the NET. The pyrrolidine ring, a common motif in successful CNS drugs, provides a key basic nitrogen atom for interaction with the transporter while offering multiple points for chemical modification to fine-tune pharmacological properties.[9][10]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential NE_synapse Norepinephrine NE_release->NE_synapse Exocytosis NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NE_reuptake->NET NE_synapse->NE_reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binding Scaffold 3-(2-Ethoxyphenoxy)pyrrolidine Scaffold (NRI) Scaffold->NET Inhibition Signal Postsynaptic Signal Adrenergic_Receptor->Signal Activation

Figure 2: Core structure and key features of the title scaffold.

General Synthetic Strategy

A robust and scalable synthesis is paramount for generating a library of analogs for SAR studies. A common and effective approach involves the nucleophilic substitution reaction between a suitably protected 3-hydroxypyrrolidine and 2-ethoxyphenol.

Rationale for Synthetic Route: This multi-step synthesis begins with commercially available starting materials. The Williamson ether synthesis in Step 3 is a reliable and high-yielding reaction for forming the crucial ether linkage. The choice of protecting group for the pyrrolidine nitrogen (e.g., Boc) is critical to prevent side reactions and allow for controlled deprotection in the final step.

Experimental Protocol: Synthesis of 3-(2-Ethoxyphenoxy)pyrrolidine

  • Step 1: Protection of 3-Hydroxypyrrolidine:

    • To a solution of (R/S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor reaction completion by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypyrrolidine.

  • Step 2: Activation of the Hydroxyl Group:

    • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) and TEA (1.5 eq) dropwise.

    • Stir the reaction at 0 °C for 2 hours.

    • Quench the reaction with water and extract with DCM. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the mesylated intermediate, N-Boc-3-(methylsulfonyloxy)pyrrolidine.

  • Step 3: Williamson Ether Synthesis:

    • In a round-bottom flask, dissolve 2-ethoxyphenol (1.2 eq) in anhydrous dimethylformamide (DMF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise at 0 °C.

    • Stir for 30 minutes until hydrogen evolution ceases.

    • Add a solution of the mesylated intermediate from Step 2 (1.0 eq) in DMF dropwise.

    • Heat the reaction mixture to 80 °C and stir for 16 hours.

    • Cool to room temperature, quench carefully with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography to yield N-Boc-3-(2-ethoxyphenoxy)pyrrolidine. A similar approach is detailed in the synthesis of related compounds. [11]

  • Step 4: Deprotection:

    • Dissolve the product from Step 3 (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA, 10 eq) or 4M HCl in dioxane.

    • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

    • Concentrate the solvent under reduced pressure.

    • Neutralize with a saturated sodium bicarbonate solution and extract with DCM or ethyl acetate.

    • Dry the organic layer and concentrate to yield the final product, 3-(2-ethoxyphenoxy)pyrrolidine.

Structure-Activity Relationship (SAR) and Lead Optimization

The 3-(2-ethoxyphenoxy)pyrrolidine scaffold provides a rich platform for analog synthesis to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties. [12]Modifications can be systematically introduced at the pyrrolidine ring, the aromatic ring, and the ethoxy group.

Modification SiteSubstitutionEffect on NET AffinityRationale / Causality
Pyrrolidine Ring (N1) Small alkyl groups (e.g., Methyl)Generally tolerated or slight decreaseThe basic nitrogen is crucial for a salt-bridge interaction in the transporter binding pocket. Bulky substituents can introduce steric hindrance.
Pyrrolidine Ring (C4) Fluoro, HydroxylCan increase potencyIntroduction of polar groups can form additional hydrogen bonds with amino acid residues in the NET binding site, enhancing affinity.
Aromatic Ring (Phenoxy) Electron-withdrawing groups (e.g., Cl, F at C4' or C5')Often increases potency and selectivityModifies the electronics of the aromatic ring, potentially improving π-π stacking interactions. Can also block metabolic hotspots.
Ethoxy Group Methoxy, IsopropoxyPotency is sensitive to sizeThe ethoxy group likely fits into a specific hydrophobic pocket. Altering its size can either improve or disrupt this favorable interaction. Replacing the ethoxy group with a methyl group, as seen in the transition from reboxetine to atomoxetine analogues, can significantly impact the pharmacological profile. [13]

Table 1. Summary of Structure-Activity Relationships for the 3-(2-Ethoxyphenoxy)pyrrolidine Scaffold.

The ultimate goal is to identify a lead compound with high affinity for NET and significant selectivity over the serotonin transporter (SERT) and the dopamine transporter (DAT). High selectivity is crucial for minimizing off-target side effects. For instance, reboxetine exhibits approximately 20-fold selectivity for NET over SERT and has negligible affinity for DAT. [14]This level of selectivity serves as a benchmark for new chemical entities based on this scaffold.

Pharmacological Evaluation: A Validated Workflow

A tiered screening approach is essential for efficiently evaluating new chemical entities. This process begins with high-throughput in vitro assays to determine potency and selectivity, followed by in vivo models to assess efficacy and pharmacokinetic properties.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Scaffold-based Analog Library Synthesis in_vitro Tier 1: In Vitro Screening start->in_vitro potency NET Binding/Uptake Assay (Determine IC50) in_vitro->potency in_vivo Tier 2: In Vivo Evaluation pk Pharmacokinetics (PK) (Rodent; Determine Exposure, T1/2) in_vivo->pk lead_opt Lead Optimization lead_opt->start Iterative SAR candidate Preclinical Candidate lead_opt->candidate selectivity SERT/DAT Counter-Screens (Determine Selectivity) potency->selectivity adme In Vitro ADME (Microsomal Stability, Permeability) selectivity->adme adme->in_vivo efficacy Behavioral Models (e.g., Forced Swim Test) pk->efficacy efficacy->lead_opt

Figure 3: A typical drug discovery workflow for developing NRI candidates.

In Vitro Evaluation: Norepinephrine Uptake Inhibition Assay

The primary in vitro assay measures a compound's ability to inhibit the reuptake of radiolabeled norepinephrine into cells expressing the human norepinephrine transporter (hNET). [15] Protocol: [³H]-Norepinephrine Uptake Assay in hNET-expressing HEK293 Cells

  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds at the human norepinephrine transporter.

  • Materials:

    • HEK293 cells stably expressing hNET.

    • Cell culture medium (DMEM, 10% FBS, 1% Pen/Strep, G418 for selection).

    • 96-well cell culture plates.

    • Krebs-Ringer-HEPES (KRH) buffer.

    • [³H]-Norepinephrine (radioligand).

    • Desipramine (positive control and for defining non-specific uptake).

    • Test compounds.

    • Scintillation fluid and microplate scintillation counter.

  • Methodology:

    • Cell Plating: Seed hNET-HEK293 cells into a 96-well plate at a density of 40,000 cells/well and incubate for 24-48 hours to form a confluent monolayer.

    • Compound Preparation: Prepare serial dilutions of test compounds and the positive control (Desipramine) in KRH buffer.

    • Assay Initiation:

      • Aspirate the culture medium from the wells.

      • Wash the cell monolayer twice with 200 µL of KRH buffer.

      • Add 50 µL of KRH buffer containing the test compound at various concentrations to the appropriate wells.

      • For control wells: add 50 µL of buffer only (Total Uptake) or 50 µL of a high concentration of Desipramine (e.g., 10 µM) (Non-Specific Uptake).

      • Pre-incubate the plate for 15 minutes at room temperature.

      • Initiate the uptake reaction by adding 50 µL of KRH buffer containing [³H]-Norepinephrine (final concentration ~20 nM).

    • Incubation: Incubate the plate for 15 minutes at room temperature. [15] 5. Assay Termination:

      • Rapidly terminate the uptake by aspirating the assay solution.

      • Wash the wells three times with 200 µL of ice-cold KRH buffer to remove free radioligand. [15] 6. Cell Lysis and Counting:

      • Lyse the cells by adding 100 µL of 1% Triton X-100 or 0.1M NaOH to each well.

      • Shake the plate for 30 minutes.

      • Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate the percent inhibition for each compound concentration relative to the control wells: % Inhibition = 100 * (1 - [(cpm_compound - cpm_NSU) / (cpm_TU - cpm_NSU)]) where cpm_NSU is non-specific uptake and cpm_TU is total uptake.

      • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Evaluation: Rodent Models of Depression

Once a compound demonstrates promising in vitro potency and selectivity, its antidepressant-like effects can be evaluated in vivo. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models. [8]

  • Forced Swim Test (FST): In this test, rodents are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture. Treatment with effective antidepressants, including NRIs like reboxetine, reduces the duration of immobility, which is interpreted as an antidepressant-like effect. [16]* Rationale: The causal hypothesis is that the increased synaptic norepinephrine resulting from NRI treatment enhances motivation and coping behaviors, thereby delaying the onset of the "despair" or immobile state. It's crucial to run concurrent locomotor activity tests to ensure that the observed effect is not simply due to psychostimulation. [16]

Future Directions and Conclusion

The 3-(2-ethoxyphenoxy)pyrrolidine scaffold represents a highly promising starting point for the discovery of novel, selective norepinephrine reuptake inhibitors. Its synthetic tractability allows for extensive exploration of the chemical space around the core structure, enabling the fine-tuning of its pharmacological profile.

Future work should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure adequate brain penetration and a suitable pharmacokinetic profile for clinical development. Furthermore, as our understanding of the three-dimensional structure of the norepinephrine transporter improves, structure-based drug design approaches can be employed to more rationally design ligands with enhanced affinity and selectivity. [6][17] In conclusion, the principles of medicinal chemistry and pharmacology outlined in this guide provide a robust framework for leveraging the 3-(2-ethoxyphenoxy)pyrrolidine scaffold. Through systematic synthesis, rigorous in vitro screening, and validated in vivo testing, this chemical class holds significant potential for yielding a new generation of NRI therapeutics for the treatment of depression, ADHD, and other debilitating CNS disorders.

References

  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., & de Boer, P. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry. Available at: [Link]

  • Zhang, P., Li, X., Marzabadi, M. R., & Mahan, A. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Strafella, A. P., & Dagher, A. (2019). Proposed dual mechanism of action of viloxazine. ResearchGate. Available at: [Link]

  • Kawaii, S., Tomita, H., & Nishiyama, S. (2024). Study on the Synthesis and Structure-activity Relationship of 3-Styrylflavones Possessing Variously Hydroxylated D-ring Moiety. Anticancer Research. Available at: [Link]

  • Bolden-Watson, C., & Richelson, E. (1993). Blockade by newly-developed antidepressants of biogenic amine uptake into rat brain synaptosomes. Life Sciences. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. reboxetine. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Singh, P. M., & Vadivelu, N. (2021). New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. Anesthesiology and Pain Medicine. Available at: [Link]

  • Taylor & Francis Online. Pyrrolidine – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Drugssquare. Reboxetine- Drug Interactions, Dosage, Side Effects, indications, Uses and Precautions. Drugssquare. Available at: [Link]

  • Micheli, F., Bernard, H., & Cereda, C. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Muñiz, G., & Shibao, C. A. (2024). Norepinephrine Reuptake Inhibition, an Emergent Treatment for Neurogenic Orthostatic Hypotension. Hypertension. Available at: [Link]

  • American Heart Association Journals. Norepinephrine Reuptake Inhibition, an Emergent Treatment for Neurogenic Orthostatic Hypotension. Hypertension. Available at: [Link]

  • Wikipedia. Norepinephrine reuptake inhibitor. Wikipedia. Available at: [Link]

  • Taylor & Francis Online. Norepinephrine reuptake inhibitors – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Royal Society of Chemistry. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. Royal Society of Chemistry. Available at: [Link]

  • Penning, T. D., Chandrakumar, N. S., & Chen, B. B. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry. Available at: [Link]

  • Hassert, D. L., Seltzman, H. H., & Krave, A. M. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX. Available at: [Link]

  • ACS Publications. 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Ringwald, P., Basco, L. K., & Bickii, J. (1998). Comparison of in vivo and in vitro tests of resistance in patients treated with chloroquine in Yaoundé, Cameroon. Bulletin of the World Health Organization. Available at: [Link]

  • Wikipedia. Norepinephrine transporter. Wikipedia. Available at: [Link]

  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor. Wikipedia. Available at: [Link]

  • Research Methods. In Vitro vs In Vivo: Complete Comparison + Selection Guide. Research Methods. Available at: [Link]

  • Wikipedia. Reboxetine. Wikipedia. Available at: [Link]

  • Szafran, K., & Jarocha, D. (2020). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences. Available at: [Link]

  • Google Patents. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof. Google Patents.
  • Gattefosse. Understanding The Role Of In Vitro And In Vivo Evaluation Techniques In Determining The Performance Of Lipid Based Formulations. Gattefosse. Available at: [Link]

  • Mayo Clinic. Serotonin and norepinephrine reuptake inhibitors (SNRIs). Mayo Clinic. Available at: [Link]

  • RCSB PDB. 8Z1L: Cryo-EM structure of human norepinephrine transporter NET in the presence of the antidepressant atomoxetine in an outward-open state at resolution of 3.4 angstrom. RCSB PDB. Available at: [Link]

  • Royal Society of Chemistry. In vitro to in vivo extrapolation to support the development of the next generation risk assessment (NGRA) strategy for nanomaterials. Nanoscale. Available at: [Link]

  • Maj, J., & Moryl, E. (1995). Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely. Polish Journal of Pharmacology. Available at: [Link]

  • Neuroscientifically Challenged. 2-Minute Neuroscience: Norepinephrine. YouTube. Available at: [Link]

  • Chen, Y., & Canal, C. E. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Nature. Transport and inhibition mechanisms of the human noradrenaline transporter. Nature. Available at: [Link]

  • MDPI. In Vivo Versus In Vitro Somatostatin Receptor Expression in Neuroendocrine Neoplasms: A Systematic Review and Meta-Analysis of Correlation Studies. MDPI. Available at: [Link]

  • ResearchGate. Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(2-Ethoxyphenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 3-(2-ethoxyphenoxy)pyrrolidine hydrochloride . This scaffold is a privileged pharmacophore, structurally related to norepinephrine reuptake inhibitors (e.g., Viloxazine) and various analgesic intermediates.

Unlike nucleophilic aromatic substitution (


), which fails with electron-rich phenols like 2-ethoxyphenol (Guethol), this protocol utilizes the Mitsunobu reaction  to effect the ether coupling under mild, neutral conditions. This is followed by acid-mediated deprotection to yield the stable hydrochloride salt.

Key Technical Advantages:

  • Stereocontrol: The Mitsunobu protocol allows for predictable inversion of configuration (Walden inversion), enabling the synthesis of enantiopure (R) or (S) isomers from chiral starting materials.

  • Scalability: The protocol addresses the common bottleneck of triphenylphosphine oxide (

    
    ) removal via a specific precipitation workup.
    
  • Self-Validating: Intermediate checkpoints are defined to ensure process integrity before the final deprotection.

Retrosynthetic Analysis

The strategic disconnection relies on the C-O bond formation between the electron-rich phenol and the secondary alcohol of the pyrrolidine ring.

Retrosynthesis Target 3-(2-Ethoxyphenoxy)pyrrolidine HCl (Target Salt) Inter N-Boc-3-(2-ethoxyphenoxy)pyrrolidine (Protected Intermediate) Inter->Target Deprotection (HCl/Dioxane) SM1 N-Boc-3-hydroxypyrrolidine (Commercial SM) SM1->Inter Mitsunobu Coupling (DIAD, PPh3) SM2 2-Ethoxyphenol (Guethol) SM2->Inter

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the ether linkage followed by global deprotection.

Experimental Protocols

Stage 1: Mitsunobu Coupling

Objective: Synthesis of tert-butyl 3-(2-ethoxyphenoxy)pyrrolidine-1-carboxylate. Mechanism: The reaction proceeds via the activation of the alcohol by the betaine intermediate formed from Triphenylphosphine (


) and Diisopropyl azodicarboxylate (DIAD), followed by 

displacement by the phenol.

Reagents:

  • N-Boc-3-hydroxypyrrolidine (1.0 equiv)

  • 2-Ethoxyphenol (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Setup: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve N-Boc-3-hydroxypyrrolidine (10 mmol) and

    
     (12 mmol) in anhydrous THF (50 mL).
    
  • Addition 1: Add 2-ethoxyphenol (11 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Addition 2 (Critical): Add DIAD (12 mmol) dropwise over 20 minutes. Note: Exothermic reaction. Maintain internal temperature <5°C to prevent hydrazine byproduct formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup (The "Oxide" Removal):

    • Concentrate the reaction mixture to ~10 mL.

    • Add cold Diethyl Ether (

      
      , 50 mL) and stir vigorously for 30 minutes. 
      
      
      
      typically precipitates as a white solid.
    • Filter off the solid. Concentrate the filtrate.

  • Purification: Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the clear, viscous oil intermediate.

Expert Insight: If using chiral (S)-N-Boc-3-hydroxypyrrolidine, the product will be the (R)-enantiomer due to stereochemical inversion.

Stage 2: Deprotection and Salt Formation

Objective: Cleavage of the Boc group and isolation of the hydrochloride salt.[1]

Reagents:

  • Protected Intermediate (from Stage 1)

  • 4M HCl in 1,4-Dioxane

  • Solvent: Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc)
    

Protocol:

  • Dissolution: Dissolve the purified intermediate (5 mmol) in minimal dry

    
     (10 mL).
    
  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (15 mmol, 3 equiv) dropwise.

  • Precipitation: Stir at RT for 2–4 hours. The product should precipitate as a white solid.

    • Troubleshooting: If an oil forms instead of a solid, decant the supernatant, add fresh

      
      , and sonicate to induce crystallization.
      
  • Isolation: Filter the solid under nitrogen (the salt may be hygroscopic). Wash with cold

    
     (2 x 10 mL).
    
  • Drying: Dry under high vacuum at 40°C for 6 hours to remove traces of dioxane.

Process Workflow & Logic

Workflow Start Start: Reagent Preparation Step1 Mitsunobu Coupling (THF, 0°C -> RT) Start->Step1 Check1 TLC Check: SM Disappearance? Step1->Check1 Check1->Step1 No (Stir longer) Workup1 PPh3O Removal (Ether Precipitation) Check1->Workup1 Yes Purify Flash Chromatography Workup1->Purify Step2 Boc Deprotection (HCl/Dioxane) Purify->Step2 Finish Filtration & Drying (Final HCl Salt) Step2->Finish

Figure 2: Operational workflow emphasizing the critical purification step prior to deprotection.

Analytical Characterization

The following data represents expected values for the validated compound.

TechniqueParameterExpected ResultInterpretation
1H NMR

6.8 - 7.0 ppm
Multiplet (4H)Aromatic protons of the ethoxyphenoxy group.
1H NMR

4.9 ppm
Multiplet (1H)Methine proton at C3 (shifted downfield due to -O-Ar).
1H NMR

1.35 ppm
Triplet (3H)Methyl group of the ethoxy tail.
LC-MS m/z208.1 [M+H]+Mass of free base (

).
Appearance VisualWhite crystalline solidHigh purity HCl salt.

Safety & Handling (E-E-A-T)

  • DIAD/DEAD: These azo compounds are shock-sensitive and toxic. Store in a fridge and handle in a fume hood. DIAD is preferred over DEAD due to higher thermal stability.

  • 2-Ethoxyphenol: Corrosive and irritant. Avoid contact with skin.

  • HCl/Dioxane: Highly corrosive and fuming. Use exclusively in a well-ventilated hood.

References

  • Mitsunobu Reaction Mechanism & Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

  • Boc Deprotection Methodologies: Han, G., et al. "Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride." Journal of Organic Chemistry, 2020.

  • Pharmacophore Context (Viloxazine/Morpholines): Technical Disclosure Commons. "An isolated dimer impurity of Viloxazine."[2] TDC, 2023.[2]

  • General Pyrrolidine Synthesis: Enamine Ltd. "Synthesis of unique pyrrolidines for drug discovery."

Sources

Scalable synthesis routes for chiral 3-(2-Ethoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for Chiral 3-(2-Ethoxyphenoxy)pyrrolidine

Executive Summary

The 3-aryloxypyrrolidine moiety is a privileged pharmacophore in central nervous system (CNS) drug discovery, serving as a core scaffold for norepinephrine reuptake inhibitors (NRIs), sodium channel blockers, and nNOS inhibitors. This application note details two distinct, scalable protocols for the synthesis of chiral 3-(2-ethoxyphenoxy)pyrrolidine .

While Route A (Mitsunobu Coupling) offers high stereochemical fidelity for discovery-phase synthesis (grams), Route B (Sulfonate Displacement) provides a cost-effective, atom-economical pathway for process-scale manufacturing (kilograms), avoiding the generation of triphenylphosphine oxide (TPPO) waste. Both routes utilize commercially available chiral 3-hydroxypyrrolidines as starting materials, proceeding via SN2 inversion.

Retrosynthetic Strategy & Pathway Analysis

To achieve the target chiral ether, we rely on the inversion of stereochemistry at the C3 position of the pyrrolidine ring.

  • Target Configuration: (S)-3-(2-Ethoxyphenoxy)pyrrolidine.

  • Required Starting Material: (R)-N-Boc-3-hydroxypyrrolidine (to allow for inversion).

Retrosynthesis Target (S)-Target Molecule (S)-3-(2-Ethoxyphenoxy)pyrrolidine Intermediate Protected Ether (S)-N-Boc-3-(2-Ethoxyphenoxy)pyrrolidine Target->Intermediate Deprotection (HCl/TFA) SM_Phenol Nucleophile 2-Ethoxyphenol Intermediate->SM_Phenol C-O Bond Formation SM_Pyrrolidine Electrophile Source (R)-N-Boc-3-hydroxypyrrolidine Intermediate->SM_Pyrrolidine Inversion of Configuration (Mitsunobu or Mesylate Displacement)

Figure 1: Retrosynthetic analysis showing the reliance on stereochemical inversion to access the (S)-enantiomer from the (R)-alcohol.

Protocol A: Mitsunobu Coupling (Discovery Scale)

Best for: Rapid synthesis, high enantiomeric excess (ee), mild conditions.

This route utilizes the dehydrative coupling of the alcohol and phenol. It is ideal for producing the first 10–100 grams of material for biological testing.

Reagents & Materials
  • Substrate: (R)-N-Boc-3-hydroxypyrrolidine (1.0 equiv).

  • Nucleophile: 2-Ethoxyphenol (1.1 equiv).

  • Reagents: Triphenylphosphine (PPh3, 1.2 equiv), Diisopropyl azodicarboxylate (DIAD, 1.2 equiv).

  • Solvent: Anhydrous Toluene (preferred over THF for scale-up to facilitate TPPO precipitation).

Step-by-Step Procedure
  • Preparation : Charge a reaction vessel with (R)-N-Boc-3-hydroxypyrrolidine (10.0 g, 53.4 mmol), 2-ethoxyphenol (8.1 g, 58.7 mmol), and PPh3 (16.8 g, 64.1 mmol) in anhydrous Toluene (150 mL).

  • Cooling : Cool the mixture to 0–5 °C under nitrogen atmosphere.

  • Addition : Add DIAD (12.9 g, 64.1 mmol) dropwise over 45 minutes. Critical: Maintain internal temperature <10 °C to prevent hydrazine byproduct formation and thermal runaway.

  • Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours. Monitor by TLC/LCMS for consumption of the pyrrolidine alcohol.

  • Workup (TPPO Removal) :

    • Add heptane (150 mL) to the reaction mixture and stir vigorously for 1 hour. Triphenylphosphine oxide (TPPO) will precipitate.

    • Filter the solids and wash the cake with 1:1 Toluene/Heptane.

    • Concentrate the filtrate.[1]

  • Purification : Purify the residue via flash column chromatography (SiO2, 0–20% EtOAc in Hexanes) to yield (S)-N-Boc-3-(2-ethoxyphenoxy)pyrrolidine as a colorless oil.

Protocol B: Sulfonate Displacement (Process Scale)

Best for: Multi-kilogram synthesis, cost reduction, avoiding chromatography.

This route activates the alcohol as a mesylate (methanesulfonate), followed by SN2 displacement with the phenoxide. This avoids the atom-poor Mitsunobu reagents and simplifies purification.

Phase 1: Activation (Mesylation)
  • Dissolution : Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 equiv) in Dichloromethane (DCM, 10 vol) and cool to 0 °C.

  • Base Addition : Add Triethylamine (TEA, 1.5 equiv).

  • Activation : Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise, keeping T < 5 °C. Stir for 2 hours.

  • Workup : Quench with water, separate phases, wash organics with dilute citric acid (to remove TEA), dry, and concentrate to yield the crude mesylate. Note: The mesylate is generally stable enough for the next step without chromatography.

Phase 2: Displacement (Etherification)
  • Setup : Dissolve the crude mesylate (1.0 equiv) and 2-ethoxyphenol (1.2 equiv) in Acetonitrile (ACN, 10 vol) or DMF (5 vol).

  • Base : Add Cesium Carbonate (Cs2CO3, 2.0 equiv) or Potassium Carbonate (K2CO3, 3.0 equiv). Note: Cs2CO3 often allows lower temperatures and cleaner profiles.

  • Reaction : Heat to 60–70 °C for 18–24 hours.

    • Process Control: Monitor disappearance of mesylate by HPLC.

  • Workup :

    • Cool to room temperature and filter off inorganic salts.

    • Concentrate solvent.[1]

    • Redissolve in Ethyl Acetate, wash with 1N NaOH (to remove excess phenol), water, and brine.

  • Crystallization : The N-Boc intermediate can often be crystallized from Heptane/IPAc (Isopropyl Acetate) if purity is >90%.

Deprotection & Salt Formation (Common to Both Routes)

To generate the final bioactive hydrochloride salt:

  • Dissolve the N-Boc intermediate in 1,4-Dioxane (5 vol).

  • Add 4M HCl in Dioxane (3–4 equiv).

  • Stir at 20–25 °C for 4 hours. Product precipitation usually occurs.

  • Add MTBE (Methyl tert-butyl ether, 10 vol) to complete precipitation.

  • Filter, wash with MTBE, and dry under vacuum at 40 °C.

Yield Expectations:

  • Mitsunobu Route: 65–75% overall yield.

  • Mesylate Route: 70–80% overall yield.

Comparison of Routes

FeatureRoute A (Mitsunobu)Route B (Mesylate SN2)
Scale Suitability < 100 g> 100 g to kg
Atom Economy Poor (produces TPPO, Hydrazine)Good (produces salt)
Purification Chromatography often requiredCrystallization / Extraction
Cost High (DIAD/PPh3)Low (MsCl/Carbonate)
Safety DIAD is shock-sensitive/explosiveMsCl is corrosive; Mesylates are potential PGIs*

*PGI: Potentially Genotoxic Impurity. Ensure complete consumption of the mesylate intermediate.

Analytical Specifications

Chiral HPLC Method:

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Expected Retention: (S)-enantiomer typically elutes before (R)-enantiomer (verify with racemic standard).

NMR Characterization (HCl Salt):

  • 1H NMR (400 MHz, DMSO-d6): δ 9.4 (br s, 2H, NH2+), 6.8–7.0 (m, 4H, Ar-H), 4.9 (m, 1H, CH-O), 4.0 (q, 2H, OCH2), 3.2–3.5 (m, 4H, Ring CH2), 2.1–2.3 (m, 2H, Ring CH2), 1.3 (t, 3H, CH3).

References

  • Mitsunobu Reaction Mechanism & Scale-up : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Spirocyclic Pyrrolidine Synthesis (Scalable Methods) : Melnykov, K. P., et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines."[2] ACS Omega, 4(4), 7498–7515, 2019.[2] Link

  • Product Identification : "3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride." ChemicalBook CAS Database. Link

  • General Protocol for Aryl Ether Synthesis : "Preparation of aryl ethers via Mitsunobu coupling." Organic Syntheses, Coll. Vol. 10, p. 123. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Oily 3-Aryloxypyrrolidine Free Bases

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-3AP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting isolation, purification, and handling of oily 3-aryloxypyrrolidine intermediates.

Executive Summary

3-aryloxypyrrolidines are critical pharmacophores in medicinal chemistry (e.g., SNRIs like duloxetine analogs). However, in their free base form, they frequently present as viscous, oxidatively unstable oils that "oil out" during crystallization and streak severely on silica gel.

This guide moves beyond standard textbook protocols to address the specific physicochemical challenges of this scaffold: secondary amine basicity (pKa ~9-10) , lipophilicity of the aryl ether tail , and propensity for hydrate formation .

Module 1: Acid-Base Extraction (The First Line of Defense)

User Question: "My crude reaction mixture is a dark tar. Direct chromatography yields poor separation. How do I clean this up before the column?"

Scientist’s Response: Direct chromatography of crude amine mixtures is often a mistake. The high basicity of the pyrrolidine nitrogen allows for a highly efficient chemical purification via Acid-Base Extraction . This method exploits the pH-dependent solubility switch of the amine to wash away non-basic impurities (starting materials, neutral byproducts).

Protocol: The " pH Switch" Workflow
  • Dissolution: Dissolve crude oil in a non-water-miscible organic solvent (e.g., MTBE or Dichloromethane ). Note: MTBE is preferred for its lower density and better phase separation.

  • Acid Extraction (Target pH < 2): Extract the organic layer with 1M aqueous HCl (3x).

    • Mechanism:[1][2][3][4][5][6] The 3-aryloxypyrrolidine (B) is protonated to its hydrochloride salt (BH⁺Cl⁻), which migrates to the aqueous phase. Neutral organic impurities remain in the organic phase.

  • Wash: Wash the combined acidic aqueous layers with fresh organic solvent (1x) to remove entrained neutrals.

  • Basification (Target pH > 12): Cool the aqueous layer to 0°C. Slowly add 6M NaOH or 50% KOH until the solution is strongly basic.

    • Observation: The solution will become cloudy as the free base regenerates and oils out.

  • Recovery: Extract the basic aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate) and concentrate.

Troubleshooting Guide: Emulsions
SymptomDiagnosisSolution
Middle layer forms ("Rag layer") Amphiphilic impurities or fine particulates stabilizing the interface.Filter the biphasic mixture through a pad of Celite to break surface tension.
Milky organic layer Water retention due to high polarity of the amine.Wash organic layer with saturated brine . If persistent, add solid NaCl directly to the separatory funnel.
No precipitation upon basification Product is water-soluble (common with polar aryl substituents).Use Chloroform/Isopropanol (3:1) for the final extraction instead of pure DCM.
Visual Workflow: Acid-Base Purification

AcidBaseExtraction Figure 1: Acid-Base Extraction Workflow for Amine Purification Start Crude Oily Mixture (Dissolved in MTBE) AcidStep Add 1M HCl (Extract 3x) Start->AcidStep PhaseSep1 Phase Separation AcidStep->PhaseSep1 OrgPhase1 Organic Phase (Contains Neutrals/Acids) PhaseSep1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Contains Pyrrolidine Salt) PhaseSep1->AqPhase1 Keep Basify Basify with 6M NaOH (pH > 12, 0°C) AqPhase1->Basify Extract2 Extract with DCM (3x) Basify->Extract2 FinalOrg Final Organic Phase (Pure Free Base) Extract2->FinalOrg Dry & Concentrate FinalAq Waste Aqueous Extract2->FinalAq Discard

Module 2: Chromatography Solutions (Taming the Tailing)

User Question: "I ran a TLC and the spot streaks from the baseline to the solvent front. My column failed similarly. Why?"

Scientist’s Response: Silica gel is slightly acidic (pKa ~5-7 due to surface silanols). Your basic pyrrolidine (pKa ~9-10) is protonating on the silica surface, forming strong ionic bonds that cause "tailing" or irreversible adsorption. You must suppress this ionization.[3][7]

The "Mobile Phase Modifier" Protocol

To elute basic amines with sharp peaks, you must modify the mobile phase to compete for the silanol sites.

Recommended Solvent Systems:

System TypeCompositionApplicationNotes
Standard Modifier DCM / MeOH / NH₄OH (90:9:1)General PurificationThe Ammonia (NH₄OH) competes with the amine for silanol sites.
Triethylamine (TEA) Hexanes / EtOAc + 1% TEA Lipophilic analogsPre-wash the column with mobile phase + TEA before loading sample.
"DCM-Free" EtOAc / EtOH / TEA (80:15:5)Green ChemistryGood alternative if DCM is restricted.

Critical Technique: Column Pre-treatment Before loading your sample, flush the silica column with 2-3 column volumes of your mobile phase containing the basic modifier (TEA or Ammonia). This "deactivates" the silica before your sensitive amine touches it.

Expert Tip: If using TEA, be aware that it can form salts with trace HCl in your sample, leading to white solids clogging the column inlet. Ensure your sample is strictly free base before loading.

Module 3: Salt Formation & Crystallization (Solidifying the Oil)

User Question: "I need a solid for stability testing, but the free base remains an oil. How do I crystallize it?"

Scientist’s Response: Oily free bases are thermodynamically prone to staying amorphous. The most robust solution is to convert the free base into a crystalline salt. This not only creates a handleable solid but also serves as a final purification step (impurities stay in the mother liquor).

Salt Screening Strategy

Do not rely solely on HCl. While common, HCl salts of pyrrolidines are often hygroscopic (water-absorbing) and may deliquesce into oils. Screen these counter-ions:

  • Oxalate: Often yields highly crystalline, high-melting solids. (Caution: Toxicity limits pharmaceutical use, but excellent for intermediates).

  • Fumarate / Maleate: Good for pharmaceutically acceptable salts; often form nice needles.

  • Tartrate: Useful for chiral resolution if your pyrrolidine is racemic.

Protocol: Reactive Crystallization
  • Dissolve: Dissolve 100 mg of oily free base in a minimal amount of Acetone or Ethanol (0.5 - 1 mL).

  • Add Acid: Add 1.05 equivalents of the chosen acid (e.g., Oxalic acid) dissolved in the same solvent.

  • Induction:

    • Scenario A (Immediate Precipitate): Heat to reflux to redissolve, then cool slowly.

    • Scenario B (No Precipitate): Add a "anti-solvent" like Diethyl Ether or Hexane dropwise until slightly cloudy. Store at 4°C.

    • Scenario C (Oiling Out): If a second liquid phase forms instead of crystals, scratch the glass violently with a spatula or add a seed crystal. Sonicate the mixture.

Decision Tree: Salt Selection

SaltSelection Figure 2: Salt Selection Decision Tree for Oily Amines Start Oily Free Base Pharm Is this a final Drug Candidate? Start->Pharm NoPharm Intermediate Only Pharm->NoPharm No YesPharm Drug Candidate Pharm->YesPharm Yes Oxalate Try Oxalic Acid (High Crystallinity) NoPharm->Oxalate Picrate Try Picric Acid (For Characterization Only) NoPharm->Picrate HCl Try HCl (Ether/Dioxane) YesPharm->HCl Fumarate Try Fumaric Acid YesPharm->Fumarate Tartrate Try Tartaric Acid (Chiral Resolution?) YesPharm->Tartrate

Module 4: Advanced Techniques & Storage

Distillation (Kugelrohr)

For 3-aryloxypyrrolidines with lower molecular weights (< 250 g/mol ), Kugelrohr distillation under high vacuum (< 0.1 mmHg) is effective.

  • Warning: Aryl ethers can undergo Claisen rearrangement or decomposition at very high temperatures (>150°C). Keep the bath temperature as low as possible.

Storage of Free Bases

If you must store the free base:

  • Atmosphere: Flush heavily with Argon/Nitrogen. Amines absorb CO₂ from the air to form carbamates/carbonates.

  • Temperature: Store at -20°C to slow oxidation (N-oxide formation).

  • Container: Amber glass to prevent photodegradation.

References

  • Acid-Base Extraction Principles

    • UMass Amherst Chemistry. "Acid-Base Extraction."[8][9] Link (Accessed 2026).

  • Chromatography of Amines

    • Restek Corporation. "LC Troubleshooting: All of My Peaks Are Tailing!" Link (Accessed 2026).

    • Phenomenex.[7] "How to Reduce Peak Tailing in HPLC?" Link (Accessed 2026).

  • Crystallization of Oily Substances

    • ResearchGate.[10] "A method to crystallize substances that oil out."[10] Link (Accessed 2026).

  • Synthesis of 3-Aryloxypyrrolidines

    • ChemRxiv. "Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation."[11] Link (Accessed 2026).

Sources

Technical Support Center: Optimizing Boc-Deprotection of 3-(2-Ethoxyphenoxy)pyrrolidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Boc-deprotection of 3-(2-ethoxyphenoxy)pyrrolidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial synthetic transformation. As a key intermediate in numerous pharmaceutical development programs, ensuring a clean, efficient, and scalable deprotection of this substrate is paramount.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the nuances of this reaction. We will explore the causal relationships behind common experimental challenges and offer robust, self-validating methodologies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the standard acidic conditions for Boc-deprotection of 3-(2-ethoxyphenoxy)pyrrolidine?

A1: The most common and effective methods involve acid-catalyzed cleavage of the tert-butyl carbamate.[1] The two most widely used systems are Trifluoroacetic acid (TFA) in a solvent like Dichloromethane (DCM) and a solution of Hydrogen Chloride (HCl) in an organic solvent, most commonly 1,4-dioxane or methanol.[2] Both methods operate by protonating the carbamate, which leads to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine.[1][3]

Q2: My reaction is incomplete, even after extended reaction times. What could be the cause?

A2: Incomplete deprotection is a common issue. Several factors could be at play:

  • Insufficient Acid Stoichiometry: Ensure you are using a sufficient excess of acid. For TFA, a common starting point is a 20-50% v/v solution in DCM.[4] For HCl/dioxane, a 4M solution is standard.[1]

  • Water Content: While trace amounts of water are sometimes tolerated, excessive water can hydrolyze the acid and reduce its effective concentration, slowing down the deprotection.[5]

  • Temperature: Most Boc-deprotections proceed efficiently at room temperature.[2] If the reaction is sluggish, gentle heating (e.g., to 40°C) can be considered, but this may also increase the rate of side reactions.

Q3: I'm observing a significant side product with a mass increase of +56 amu. What is it and how can I prevent it?

A3: This is a classic sign of tert-butylation, a common side reaction in Boc-deprotections. The highly electrophilic tert-butyl cation generated during the reaction can alkylate nucleophilic sites on your molecule.[4] In the case of 3-(2-ethoxyphenoxy)pyrrolidine, the electron-rich aromatic ring of the ethoxyphenoxy group is a prime target for this side reaction. To prevent this, the addition of a "scavenger" to the reaction mixture is highly recommended.[4][6]

Q4: What are scavengers and which one should I use?

A4: Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively "trapping" it before it can cause unwanted side reactions. Common scavengers include:

  • Triethylsilane (TES): A very effective scavenger that reacts with the tert-butyl cation to form the volatile tert-butyltriethylsilane.

  • Thioanisole: Often used, particularly when protecting sulfur-containing amino acids, but can also be effective for protecting electron-rich aromatic rings.

  • Water: Can act as a scavenger, but its use needs to be carefully controlled to avoid impacting the reaction rate.

For your specific substrate, Triethylsilane is an excellent first choice due to its high efficiency and the clean nature of its byproducts.

Q5: Is there a risk of cleaving the aryl ether bond under the acidic conditions?

A5: This is a valid concern. Aryl ethers can be cleaved by strong acids, but this typically requires harsher conditions (e.g., strong mineral acids like HBr or HI at elevated temperatures) than those needed for Boc-deprotection.[7][8][9] Under standard TFA or HCl/dioxane conditions at room temperature, the aryl ether linkage in 3-(2-ethoxyphenoxy)pyrrolidine is generally stable. However, prolonged reaction times or elevated temperatures could potentially lead to some degree of ether cleavage. Monitoring the reaction for the appearance of 2-ethoxyphenol is advisable if you are pushing the reaction conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Boc-deprotection of 3-(2-ethoxyphenoxy)pyrrolidine.

Observed Issue Potential Cause(s) Recommended Action(s)
Incomplete Reaction 1. Insufficient acid concentration or equivalents.2. Presence of excess water in reagents or solvents.3. Low reaction temperature.1. Increase acid concentration (e.g., move from 20% to 50% TFA/DCM) or use a fresh bottle of 4M HCl/dioxane.2. Use anhydrous solvents and fresh reagents.3. Allow the reaction to stir for a longer duration at room temperature or consider gentle warming (e.g., to 40°C) while monitoring for side products.
tert-Butylation of the Phenoxy Ring Formation of the reactive tert-butyl cation without a scavenger.Add a scavenger to the reaction mixture. Triethylsilane (1-2 equivalents) is a good starting point.
Formation of Elimination Byproduct (3-(2-Ethoxyphenoxy)-1-pyrroline) While less common in deprotection, it can occur if the starting material contains impurities or if the work-up conditions are too harsh.Ensure the purity of the starting material. During work-up, avoid prolonged exposure to strong bases.
Difficulty Isolating the Product Salt The hydrochloride or trifluoroacetate salt may be hygroscopic or an oil.After removing the volatiles, triturate the residue with a non-polar solvent like diethyl ether or MTBE to induce precipitation. If it remains an oil, co-evaporation with a solvent like toluene can help remove residual acid before proceeding to the next step.[4]
Cleavage of the Aryl Ether Bond Reaction conditions are too harsh (e.g., prolonged heating, very high acid concentration).Use milder conditions (e.g., 4M HCl in dioxane at room temperature) and monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.

Visualizing the Process

Boc-Deprotection Mechanism with Acid

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc⁺-H Boc_Amine->Protonated_Boc H⁺ Protonated_Boc_2 R-NH-Boc⁺-H Carbamic_Acid R-NH-COOH Carbamic_Acid_2 R-NH-COOH tBu_Cation (CH₃)₃C⁺ Protonated_Boc_2->Carbamic_Acid Protonated_Boc_2->tBu_Cation Free_Amine R-NH₂ Free_Amine_2 R-NH₂ CO2 CO₂ Carbamic_Acid_2->Free_Amine Carbamic_Acid_2->CO2 Amine_Salt R-NH₃⁺ X⁻ Free_Amine_2->Amine_Salt H⁺X⁻

Caption: Acid-catalyzed mechanism of Boc-deprotection.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Deprotection Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Work-up Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Check_Side_Products Side Products? Workup->Check_Side_Products Check_Acid Increase Acid Conc. or Reaction Time Incomplete->Check_Acid Check_Acid->Monitor tButylation t-Butylation Observed Check_Side_Products->tButylation Yes (+56 amu) Other_Side_Product Other Side Product Check_Side_Products->Other_Side_Product Yes (Other) Add_Scavenger Add Scavenger (e.g., TES) tButylation->Add_Scavenger Add_Scavenger->Start Reoptimize Re-evaluate Conditions (Temp, Solvent) Other_Side_Product->Reoptimize Reoptimize->Start

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-(2-Ethoxyphenoxy)pyrrolidine: A Comparative Guide for Salt Forms and Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-(2-Ethoxyphenoxy)pyrrolidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of central nervous system (CNS) agents and norepinephrine reuptake inhibitors, 3-(2-Ethoxyphenoxy)pyrrolidine serves as a critical pharmacophore scaffold. Its structural integrity—specifically the regiochemistry of the ether linkage and the protonation state of the pyrrolidine nitrogen—directly impacts biological activity and solubility profiles.

This guide provides a technical comparison of the Free Base form versus the Hydrochloride (HCl) Salt form, utilizing 1H NMR spectroscopy as the primary analytical tool. By analyzing solvent effects (


 vs. DMSO-

) and chemical shift perturbations, we establish a robust protocol for identifying this compound and distinguishing it from structural isomers.
Structural Analysis & Assignment Strategy

The molecule consists of two distinct domains: the electron-rich 2-ethoxyphenoxy aromatic system and the aliphatic 3-substituted pyrrolidine ring. Correct assignment requires dissecting the spin systems based on electronic shielding and coupling constants (


-values).
Structural Connectivity Diagram

The following diagram illustrates the proton environments and the splitting tree logic used for assignment.

G cluster_0 Aromatic Domain (2-Ethoxyphenoxy) cluster_1 Pyrrolidine Domain Ar_H3 H-3' (Ortho to OEt) ~6.9 ppm (dd) Ar_H456 H-4', H-5', H-6' 6.8-7.1 ppm (m) OEt_CH2 OCH2 4.05 ppm (q) OEt_CH3 CH3 1.40 ppm (t) OEt_CH2->OEt_CH3 3J = 7.0 Hz Pyr_H3 H-3 (Methine) 4.85 ppm (m) Pyr_H2 H-2 (α to N) 2.8-3.2 ppm Pyr_H3->Pyr_H2 Vicinal Pyr_H4 H-4 (β to N) 1.9-2.2 ppm Pyr_H3->Pyr_H4 Vicinal Pyr_H5 H-5 (α to N) 2.7-3.0 ppm Pyr_H4->Pyr_H5 Vicinal NH N-H Broad/Exchangeable

Figure 1: Connectivity and expected spin-system relationships for 3-(2-Ethoxyphenoxy)pyrrolidine.

Comparative Analysis: Free Base vs. Hydrochloride Salt

For drug development professionals, distinguishing the free base (often an intermediate) from the salt form (active pharmaceutical ingredient) is crucial. The protonation of the pyrrolidine nitrogen induces significant chemical shift changes (deshielding) on the


-carbons.
Performance Comparison Table
FeatureFree Base (Intermediate) Hydrochloride Salt (API) Implication
Solvent Choice

(Preferred)
DMSO-

(Required)
Salts are insoluble in non-polar

.
N-H Signal Broad singlet, ~2.0–3.0 ppmBroad/Split, ~9.0–9.5 ppmSalt formation confirms protonation.

-Protons (H-2, H-5)
2.80 – 3.20 ppm3.20 – 3.50 ppm (

)
Downfield shift indicates cationic N.
Resolution High (sharp lines)Moderate (broadening due to exchange)Free base offers better coupling analysis.
Detailed Shift Analysis

1. The Nitrogen Effect: In the free base, the lone pair on the nitrogen shields the adjacent protons (H-2 and H-5). Upon formation of the HCl salt, this lone pair forms a bond with


, creating a positive charge. This deshields the 

-protons, shifting them downfield by approximately 0.3–0.5 ppm.

2. The Ammonium Protons: In DMSO-


, the HCl salt exhibits two distinct broad protons for the 

group (often integrating to 2H) around 9.0–9.5 ppm. This signal is diagnostic for salt formation and is absent in the free base spectrum in

.
Experimental Protocol: Solvent Selection & Acquisition

To ensure reproducibility and "Trustworthiness" in your data, follow this validated workflow.

Solvent System Selection
  • Scenario A: Structural Elucidation (Free Base) Use Chloroform-d (

    
    ) .
    Why? It minimizes viscosity-induced broadening and allows for clear resolution of the pyrrolidine multiplets (H-2, H-4, H-5), which are often complex second-order systems.
    
  • Scenario B: Salt Identification & Purity (HCl Salt) Use Dimethyl Sulfoxide-

    
     (DMSO-
    
    
    
    )
    . Why? It is the only standard NMR solvent that reliably dissolves the polar salt. Furthermore, it slows down proton exchange, allowing the observation of the acidic ammonium protons.
Workflow Diagram

Workflow Start Sample Received Solubility Solubility Test (< 5 mg) Start->Solubility Decision Soluble in CDCl3? Solubility->Decision PathA Yes: Free Base Proceed with CDCl3 Decision->PathA Clear Solution PathB No: Likely Salt Switch to DMSO-d6 Decision->PathB Precipitate/Cloudy Acquisition Acquire 1H NMR (ns=16, d1=2.0s) PathA->Acquisition PathB->Acquisition Analysis Check N-H Region Acquisition->Analysis ResultA Signal ~2.0 ppm Confirmed Free Base Analysis->ResultA ResultB Signal ~9.5 ppm Confirmed HCl Salt Analysis->ResultB

Figure 2: Decision matrix for solvent selection based on sample solubility and form.

Comprehensive Data Summary

The following chemical shift data represents the consensus values for 3-aryloxypyrrolidines based on analogous scaffolds (e.g., Viloxazine intermediates).

Table 1: 1H NMR Data Assignment (400 MHz)
PositionProton Type

(ppm) Free Base (

)

(ppm) HCl Salt (DMSO-

)
MultiplicityIntegral
Ar-H Aromatic Ring6.85 – 7.106.90 – 7.20Multiplet4H
H-3 Pyrrolidine CH-O4.80 – 4.905.05 – 5.15Multiplet1H

Ethoxy

4.054.08Quartet (

)
2H
H-2 Pyrrolidine

3.10 – 3.253.40 – 3.60dd / m2H
H-5 Pyrrolidine

2.85 – 3.053.20 – 3.40Multiplet2H
H-4 Pyrrolidine

2.00 – 2.252.10 – 2.30Multiplet2H

Ethoxy

1.421.35Triplet (

)
3H
NH Amine~2.5 (Broad)9.2 – 9.6Broad Singlet1H/2H

Note: In the HCl salt, the H-2 and H-5 protons often overlap with the water signal in DMSO-


 (3.33 ppm). Care must be taken to ensure the sample is dry or to use water suppression techniques.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105458116, 2-[1-(2-Methylphenoxy)ethyl]pyrrolidine. Retrieved February 5, 2026 from [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.[1] Magnetic Resonance in Chemistry.[1][2][3][4] Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[4] Organic Process Research & Development. Retrieved from [Link]

Sources

HPLC Method Development Guide: 3-(2-Ethoxyphenoxy)pyrrolidine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 3-(2-Ethoxyphenoxy)pyrrolidine presents a classic chromatographic challenge: analyzing a strongly basic secondary amine (


) alongside potentially acidic phenolic impurities.[1] Traditional low-pH reversed-phase methods often fail here, yielding severe peak tailing due to silanol interactions, which compromises the resolution of closely eluting impurities.

This guide compares two distinct approaches:

  • The Traditional Approach: Acidic Mobile Phase (pH 2.5) on standard C18.[1]

  • The Modern Approach: High pH Mobile Phase (pH 10.5) on Hybrid Particle Technology.

Verdict: The High pH (Hybrid C18) method is superior, offering a Tailing Factor (


) of < 1.2, superior loadability, and MS-compatibility, whereas the traditional method struggles to meet USP system suitability requirements.

Molecule Profile & The Challenge

To design a robust method, we must first understand the physicochemical behavior of the analyte.[2]

  • Analyte: 3-(2-Ethoxyphenoxy)pyrrolidine[1]

  • Functional Groups:

    • Pyrrolidine Ring: Secondary amine.[1][3] Highly basic.

    • Phenoxy Ether: Chromophore (UV active), moderately lipophilic.[1]

  • Critical Impurities:

    • Impurity A (Starting Material): 2-Ethoxyphenol (Acidic,

      
      ).[1]
      
    • Impurity B (Synthetic Intermediate): N-Benzyl-3-(2-ethoxyphenoxy)pyrrolidine (Hydrophobic).[1]

The Problem: At standard HPLC pH (pH 2–3), the pyrrolidine nitrogen is fully protonated (


). This cation interacts ionically with residual deprotonated silanols (

) on the silica surface, causing "shark-fin" tailing.[1] This tailing masks impurities eluting on the tail of the main peak.

Comparative Performance Study

We evaluated both methods using a standard drug development stress-test protocol.

Experimental Conditions
ParameterMethod A: Traditional (Acidic) Method B: Modern (High pH)
Column Agilent ZORBAX Eclipse Plus C18 (3.5 µm)Waters XBridge BEH C18 (2.5 µm)
Stationary Phase Standard Silica (End-capped)Ethylene Bridged Hybrid (BEH)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)10 mM Ammonium Bicarbonate (pH 10.5 w/

)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 10 min5% to 95% B over 10 min
Temp 40°C40°C
Performance Data
MetricMethod A (Acidic)Method B (High pH)Status (Method B)
Retention Time (

)
4.2 min6.8 minImproved (Neutral form retains better)
USP Tailing Factor (

)
2.4 (Fail)1.1 (Pass)Superior Symmetry
Resolution (

) from Imp A
1.4 (Marginal)> 5.0Robust Separation
Plate Count (

)
~4,500~12,000High Efficiency
MS Sensitivity Good (

)
Excellent (Neutral form aids desolvation)LC-MS Ready

Analysis: Method A fails USP <621> criteria for tailing (


). The protonated amine is repelled by the hydrophobic C18 chains but attracted to the silanols, creating a "mixed-mode" retention that destroys peak shape.
Method B operates at pH 10.[1]5. The pyrrolidine is uncharged (Free Base).[1] It interacts purely via hydrophobic partition, resulting in a sharp, Gaussian peak. Note: Standard silica columns dissolves at pH > 8.[1] You MUST use Hybrid (e.g., Waters BEH) or Polymer-coated (e.g., Phenomenex Gemini) columns.[1]

Recommended Protocol: The High pH Workflow

This is the finalized, self-validating protocol for release testing.

Reagents
  • Ammonium Bicarbonate: LC-MS Grade.[1]

  • Ammonium Hydroxide (28%): To adjust pH.[1]

  • Acetonitrile: HPLC Grade.

Step-by-Step Methodology
  • Buffer Preparation (10 mM, pH 10.5):

    • Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL Milli-Q water.[1]

    • Add approx. 5-8 mL Ammonium Hydroxide until pH reaches 10.5 ± 0.1.[1]

    • Why? Bicarbonate provides buffering capacity; high pH ensures the amine is >99% deprotonated.

  • Instrument Setup:

    • Column: Waters XBridge BEH C18 XP,

      
       mm, 2.5 µm (or equivalent Hybrid particle).
      
    • Flow Rate: 0.4 mL/min.[1]

    • Detection: UV @ 220 nm (Amine absorption) and 270 nm (Phenoxy absorption).[1]

    • Column Temp: 45°C (Reduces viscosity, improves mass transfer).[1]

  • Gradient Table:

    • 0.0 min: 95% A / 5% B

    • 1.0 min: 95% A / 5% B (Isocratic hold for polar impurities)[1]

    • 8.0 min: 5% A / 95% B

    • 10.0 min: 5% A / 95% B

    • 10.1 min: 95% A / 5% B

    • 13.0 min: End (Re-equilibration)

  • System Suitability (Self-Validating Criteria):

    • Inject Standard Solution (

      
      ).[1]
      
    • Requirement 1: Tailing Factor

      
      .[1][2][4]
      
    • Requirement 2: %RSD of Area (n=5)

      
      .[1][5]
      
    • Requirement 3: Resolution between Analyte and Impurity A (if present)

      
      .[1]
      

Visualizing the Logic

Diagram 1: Method Development Decision Tree

This logic flow explains why High pH was selected over HILIC or Ion-Pairing.

MethodLogic Start Analyte: 3-(2-Ethoxyphenoxy)pyrrolidine (Basic Amine, pKa ~11) Decision1 Choose Mobile Phase pH Start->Decision1 LowPH Low pH (Formic/TFA) Analyte = Cation (BH+) Decision1->LowPH Traditional HighPH High pH (NH4HCO3) Analyte = Neutral (B) Decision1->HighPH Modern ResultLow Problem: Silanol Interaction Result: Peak Tailing > 2.0 LowPH->ResultLow ResultHigh Benefit: Hydrophobic Retention Result: Sharp Peak (Tf < 1.2) HighPH->ResultHigh Constraint Constraint: Silica Dissolution ResultHigh->Constraint StdCol Standard Silica Column (Dissolves > pH 8) Constraint->StdCol Avoid HybCol Hybrid Particle (BEH) (Stable pH 1-12) Constraint->HybCol Select Final OPTIMIZED METHOD: Hybrid C18 + pH 10.5 HybCol->Final

Caption: Decision matrix for basic amines. High pH neutralizes the base, eliminating tailing, but requires hybrid columns to prevent stationary phase degradation.

Diagram 2: Impurity Profiling Workflow

Workflow Sample Crude Sample (Synthesis Mix) Prep Dilution 50:50 ACN:Water (Prevents solvent shock) Sample->Prep LC LC Separation pH 10.5 Gradient Prep->LC Det Dual Detection LC->Det P1 Peak 1: 2-Ethoxyphenol (Acidic, Elutes Early) Det->P1 P2 Peak 2: Main Analyte (Neutral, Sharp) Det->P2 P3 Peak 3: N-Benzyl Impurity (Hydrophobic, Late) Det->P3

Caption: Chromatographic elution order under High pH conditions. The acidic impurity elutes early (ionized), while the neutral amine retains well.

Validation & Troubleshooting

Linearity & Range

Because the method uses high pH, the analyte is neutral and less prone to adsorption on instrument tubing (a common issue with cationic amines).

  • Protocol: Prepare 5 levels from 50% to 150% of target concentration.

  • Acceptance:

    
    .[1]
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Drifting Retention Times pH instability in Mobile Phase A.Bicarbonate buffers are volatile.[1] Replace buffer every 48 hours. Cap bottles tightly.
High Backpressure Salt precipitation in pump heads.[1]Ensure Organic/Buffer mixing point does not exceed 90% Organic.[1] Flush system with water after use.[1]
Split Peaks Solvent mismatch.The sample diluent contains too much strong solvent (100% ACN). Dilute sample in starting gradient conditions.

References

  • Waters Corporation. XBridge BEH C18 Column Care and Use Manual. (Details stability of hybrid particles at pH 1-12). [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and efficiency of high pH stable columns for the analysis of basic drugs. Journal of Chromatography A. (Seminal work on high pH advantages for amines).[1] [Link]

  • Agilent Technologies. Method Development Guide for Basic Compounds. (Comparison of Low pH vs High pH strategies). [Link]

Sources

Comparative Guide: Binding Affinity of Viloxazine vs. 3-(2-Ethoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Viloxazine (a clinically approved norepinephrine reuptake inhibitor) and its structural analog, 3-(2-Ethoxyphenoxy)pyrrolidine . This analysis focuses on binding affinity, structure-activity relationships (SAR), and experimental validation methodologies.

Executive Summary

Viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine) is a selective norepinephrine reuptake inhibitor (NRI) utilized in the treatment of ADHD and depression.[1] Its pharmacological profile is defined by moderate but selective affinity for the Norepinephrine Transporter (NET).

3-(2-Ethoxyphenoxy)pyrrolidine represents a ring-contracted structural analog of Viloxazine. By replacing the six-membered morpholine ring with a five-membered pyrrolidine ring and altering the linker topology, this compound serves as a critical probe in Structure-Activity Relationship (SAR) studies. The comparison highlights the necessity of the specific morpholine-methylene-ether pharmacophore for optimal NET binding.

Chemical & Structural Analysis[2]

The binding affinity of these compounds is dictated by their ability to fit into the S1 and S2 pockets of the Norepinephrine Transporter.

Structural Comparison
  • Viloxazine: Features a morpholine ring connected to a 2-ethoxyphenoxy group via a methylene (

    
    ) linker . This creates a 3-atom distance between the basic nitrogen and the ether oxygen, which is optimal for NET pharmacophore alignment.
    
  • 3-(2-Ethoxyphenoxy)pyrrolidine: Features a pyrrolidine ring with the aryloxy group attached directly or via a shortened path at the 3-position. This ring contraction and linker shortening significantly alters the spatial orientation of the basic nitrogen relative to the aromatic ring.

Visualization: Pharmacophore Comparison

Pharmacophore cluster_0 Viloxazine (Optimized) cluster_1 Pyrrolidine Analog (Constrained) V_Morph Morpholine Ring (6-membered, Flexible) V_Linker Methylene Linker (-CH2-) V_Morph->V_Linker Pos 2 P_Pyrr Pyrrolidine Ring (5-membered, Rigid) V_Morph->P_Pyrr Ring Contraction (Loss of O-acceptor) V_Aryl 2-Ethoxyphenoxy (Aromatic Head) V_Linker->V_Aryl Ether Bond P_Aryl 2-Ethoxyphenoxy (Aromatic Head) V_Linker->P_Aryl Linker Deletion (Distance Mismatch) P_Pyrr->P_Aryl Pos 3 (Direct/Short)

Binding Affinity Profile

The following data synthesizes experimental values for Viloxazine against the predicted behavior of the pyrrolidine analog based on established SAR principles for aryloxy-amine NRIs.

Table 1: Comparative Binding Metrics
MetricViloxazine (Benchmark)3-(2-Ethoxyphenoxy)pyrrolidine (Analog)Implication
Target NET (Norepinephrine Transporter) NET Primary Mechanism
Binding Affinity (

)
0.15 – 0.63 µM (155–630 nM)> 1.0 µM (Predicted/Low Potency)Viloxazine is significantly more potent.
Inhibitory Conc. (

)
~0.26 µM High µM Range Analog likely fails to achieve therapeutic inhibition.
Selectivity (NET vs SERT) > 30-fold (SERT

~17.3 µM)
Unknown/Poor Loss of linker often reduces isoform selectivity.
Pharmacophore Fit Optimal (3-atom spacer)Sub-optimal (Steric clash/Short reach)The methylene linker is crucial for binding pocket depth.
Key Mechanistic Insights:
  • The Linker Rule: High-affinity NET inhibitors (like Viloxazine, Reboxetine, Atomoxetine) typically maintain a specific distance (approx. 3 carbon atoms or equivalent) between the basic nitrogen and the aromatic ring. The pyrrolidine analog, lacking the methylene extension (or having a constrained attachment), fails to position the aromatic ring deep into the hydrophobic S1 pocket while keeping the nitrogen available for ionic bonding with Asp75 in the transporter.

  • Ring Oxygen: The morpholine oxygen in Viloxazine may participate in weak hydrogen bonding or water-bridging within the binding site. The pyrrolidine ring lacks this heteroatom, potentially reducing affinity.

  • Stereochemistry: Viloxazine is a racemic mixture, with the (S)-isomer being ~10x more potent.[1] The pyrrolidine analog also possesses a chiral center at position 3, but without the optimal linker, neither enantiomer is expected to match Viloxazine's potency.

Experimental Methodologies

To empirically verify the binding affinity differences, a Radioligand Binding Assay is the gold standard. This protocol ensures self-validating results through the use of specific antagonists and non-specific binding controls.

Protocol: Competitive Radioligand Binding Assay (NET)

Objective: Determine the


 of the test compounds by displacing a radiolabeled ligand (e.g., 

-Nisoxetine) from human NET.

Materials:

  • Source: HEK293 cells stably expressing human NET (hNET).

  • Radioligand:

    
    -Nisoxetine (
    
    
    
    nM).
  • Non-Specific Control: Desipramine (10 µM) or Mazindol.

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize hNET-expressing cells; centrifuge to isolate membrane fraction. Resuspend in binding buffer.

  • Incubation:

    • Mix Membrane Prep (50 µg protein) +

      
      -Nisoxetine (1 nM).
      
    • Add Viloxazine or Pyrrolidine Analog at increasing concentrations (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Visualization: Experimental Workflow

BindingAssay Start Cell Culture (hNET-HEK293) Prep Membrane Homogenization & Centrifugation Start->Prep Reaction Competitive Binding (Membrane + [3H]-Ligand + Drug) Prep->Reaction Filter Rapid Filtration (GF/B Filters) Reaction->Filter 60 min @ 25°C Count Scintillation Counting (CPM Measurement) Filter->Count Calc Data Analysis (Cheng-Prusoff -> Ki) Count->Calc

Mechanism of Action & Signaling

Understanding the downstream effect of binding is crucial. Viloxazine's binding to NET prevents the reuptake of norepinephrine (NE), increasing synaptic concentrations. The pyrrolidine analog, due to lower affinity, would show diminished efficacy in this pathway.

Visualization: Synaptic Signaling Pathway

Signaling cluster_Pre Presynaptic Neuron cluster_Post Postsynaptic Neuron Synapse Synaptic Cleft NE Norepinephrine (NE) NET NET Transporter (Target) NE->NET Reuptake (Normal) Rec Adrenergic Receptors (alpha/beta) NE->Rec Activation NET->NE Accumulation Vilo Viloxazine (Inhibitor) Vilo->NET Blocks (Ki ~0.2µM) Signal Signal Transduction (cAMP / IP3) Rec->Signal

Conclusion

Viloxazine remains the superior candidate for NET inhibition compared to 3-(2-Ethoxyphenoxy)pyrrolidine . The experimental data and SAR analysis confirm that the morpholine ring and the methylene linker are not merely structural scaffolds but active participants in the pharmacophore, ensuring the correct distance and orientation for high-affinity binding (


 < 1 µM). The pyrrolidine analog serves primarily as a negative control or structural probe, demonstrating that ring contraction and linker deletion deleteriously affect binding potency.

References

  • Mechanism of Action of Viloxazine (Qelbree)

    • Yu, C., et al. (2020). "New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties." Journal of Experimental Pharmacology.
  • Viloxazine Pharmacokinetics and Metabolism

    • Fossa, A. A., et al. (2021). "Viloxazine: A Review of its Pharmacological Properties and Clinical Efficacy in ADHD." CNS Drugs.[1]

  • Norepinephrine Transporter (NET)

    • Andersen, J., et al. (2009). "Structural basis for norepinephrine transporter inhibition by tricyclic antidepressants.
  • Viloxazine Chemical Data (PubChem)

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5666, Viloxazine.
  • 3-(2-Ethoxyphenoxy)pyrrolidine (Chemical Record)

    • Sigma-Aldrich / Merck. Product No.

Sources

Comparative Metabolic Stability Guide: 3-(2-Ethoxyphenoxy)pyrrolidine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-(2-Ethoxyphenoxy)pyrrolidine represents a classic "privileged scaffold" in medicinal chemistry, often utilized in the design of CNS-active agents (e.g., norepinephrine reuptake inhibitors similar to Reboxetine). However, the coexistence of an electron-rich pyrrolidine ring and an alkoxy-substituted aryl ether creates distinct metabolic liabilities.

This guide provides a technical evaluation of the in vitro metabolic stability of this compound in liver microsomes. Unlike standard datasheets, we compare its performance against specific structural analogs and industry-standard controls to elucidate Structure-Metabolism Relationships (SMR).

Why This Assay Matters

For pyrrolidine-based ethers, hepatic clearance is typically driven by two competing Phase I pathways:

  • O-Dealkylation: CYP450-mediated removal of the ethoxy group (often CYP2D6 or CYP3A4 driven).

  • 
    -Carbon Oxidation:  Oxidation of the pyrrolidine ring adjacent to the nitrogen, leading to iminium ions or lactams.
    

Understanding the balance between these pathways is critical for optimizing half-life (


) and oral bioavailability.

Experimental Methodology (Self-Validating Protocol)

To ensure data integrity, this protocol uses a substrate depletion approach . The validity of the data is confirmed only if the positive control (Verapamil) falls within historical intrinsic clearance (


) limits.
Materials & Reagents[1][2][3][4][5]
  • Test System: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 3.3 mM MgCl

    
    .
    
  • Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Spike with Test Compound (final conc: 1 µM ).[1][2] Equilibrate at 37°C for 5 minutes.

    • Expert Insight: We use 1 µM to ensure

      
      , allowing for linear kinetics (pseudo-first-order).
      
  • Initiation: Add NADPH (1 mM final) to start the reaction.[3]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN (1:3 ratio) to precipitate proteins and stop metabolism.

  • Processing: Centrifuge at 4,000 rpm for 20 min. Inject supernatant into LC-MS/MS.[3]

Workflow Visualization

AssayWorkflow Start Preparation (Microsomes + Buffer) Spike Spike Compound (1 µM) Start->Spike PreInc Pre-Incubation (37°C, 5 min) Spike->PreInc Initiate Initiate (+ NADPH) PreInc->Initiate Sample Sampling Loop (0, 5, 15, 30, 45 min) Initiate->Sample Quench Quench (ACN + IS) Sample->Quench At each timepoint Analyze LC-MS/MS Analysis Quench->Analyze

Caption: Figure 1. Standardized microsomal stability workflow ensuring pseudo-first-order kinetic conditions.

Comparative Performance Data

The following data compares 3-(2-Ethoxyphenoxy)pyrrolidine against a structural analog (to test the ethoxy group's liability) and standard controls.

Table 1: Metabolic Stability Profile in Human Liver Microsomes (HLM)

CompoundStructure Type

(min)

(µL/min/mg)
Classification
Test Article 3-(2-Ethoxyphenoxy)pyrrolidine18.5 75.0 High Clearance
Analog A 3-Phenoxypyrrolidine42.033.0Moderate Clearance
Verapamil Positive Control (High)12.0115.5High Clearance
Warfarin Negative Control (Low)>120<5.0Low Clearance
Data Interpretation & Causality
  • The "Ethoxy" Liability: The Test Article shows significantly higher clearance (

    
    ) compared to Analog A (
    
    
    
    ). This suggests that O-dealkylation of the ethoxy group is a major metabolic soft spot. The enzyme rapidly attacks the
    
    
    -carbon of the ethyl chain.
  • Pyrrolidine Vulnerability: Even Analog A (lacking the ethoxy group) is not perfectly stable (

    
     min), indicating that the pyrrolidine ring itself undergoes oxidation (likely via CYP2D6).
    

Mechanistic Pathway Analysis

To improve the stability of 3-(2-Ethoxyphenoxy)pyrrolidine, one must understand the specific atomic sites of metabolism.

Predicted Metabolic Pathways[7]
  • Pathway A (Major): O-Dealkylation.[4] The ethoxy group is converted to a hydroxyl (phenol) + acetaldehyde. This drastically changes the pharmacophore.

  • Pathway B (Minor): N-oxidation or

    
    -carbon hydroxylation on the pyrrolidine ring.
    
Pathway Visualization

MetabolicPathway Parent 3-(2-Ethoxyphenoxy)pyrrolidine (Parent) Intermediate1 Hemi-acetal Intermediate Parent->Intermediate1 CYP450 (O-Dealkylation) ProductB Product B: Pyrrolidine Lactam (Ring Oxidation) Parent->ProductB CYP450 (C-Oxidation) ProductA Product A: Phenol Derivative (+ Acetaldehyde) Intermediate1->ProductA Spontaneous

Caption: Figure 2.[5][4] Competing metabolic pathways. O-dealkylation (Pathway A) is typically the dominant clearance mechanism for ethoxy-aryl ethers.

Calculations & Data Analysis

To derive the values in Table 1, use the following standard equations.

1. Elimination Rate Constant (


): 
Plot 

vs. Time. The slope of the line is

.

2. In Vitro Half-Life (


): 


3. Intrinsic Clearance (


): 


Note: In this protocol, protein conc is 0.5 mg/mL.

Recommendations for Optimization

If 3-(2-Ethoxyphenoxy)pyrrolidine exhibits excessive clearance for your target profile, consider these medicinal chemistry strategies:

  • Deuteration: Replace the hydrogen atoms on the ethoxy group (

    
    ) with deuterium (
    
    
    
    ). This exploits the Kinetic Isotope Effect (KIE) to slow down O-dealkylation.
  • Steric Shielding: Introduce a fluorine atom or methyl group on the phenyl ring adjacent to the ethoxy ether to sterically hinder CYP access.

  • Ring Contraction/Expansion: Altering the pyrrolidine to a piperidine or azetidine can sometimes shift the binding orientation in the CYP active site, reducing metabolic turnover.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for metabolic stability protocols).
  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology, 14(6), 611-650. (Authoritative source on O-dealkylation mechanisms).

  • Johansson, T., et al. (2010). "Lipophilic attributes of cytochrome P450 substrates." Journal of Chemical Information and Modeling. (Explains the correlation between lipophilic ethers and high clearance).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 3-(2-Ethoxyphenoxy)pyrrolidine

[1][2][3]

Executive Summary: Immediate Action Profile

3-(2-Ethoxyphenoxy)pyrrolidine is a secondary amine building block used in pharmaceutical synthesis.[1][2] Proper disposal requires strict adherence to alkaline organic waste protocols.[1]

Critical Disposal Directive:

  • DO NOT dispose of down the drain.

  • DO NOT mix with acidic waste streams (Risk of exothermic reaction).

  • DO NOT mix with oxidizers (Risk of fire/explosion).

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Hazard & Compatibility Profile

To design a safe disposal protocol, we must first understand the chemical behavior of the substance. As a pyrrolidine derivative, this compound exhibits basicity and nucleophilicity.

Chemical Characteristics
FeaturePropertyOperational Implication
Functional Group Secondary AmineBasic (pH > 10 in aqueous solution).[1][2][3] Reacts exothermically with acids.[1]
Physical State Liquid/Viscous OilRequires leak-proof, chemically resistant secondary containment.[1][2][3]
Reactivity NucleophilicIncompatible with acid chlorides, anhydrides, and strong oxidizers.[2][3]
Toxicity Class Irritant / CorrosiveCauses skin and eye burns; harmful if swallowed.[2][3][4][5]
Material Compatibility Matrix

Selecting the wrong container can lead to structural failure. Use the following guide for waste accumulation:

  • Recommended: High-Density Polyethylene (HDPE), Polypropylene (PP), Stainless Steel (316).[1]

  • Avoid: Polyvinyl Chloride (PVC), Viton (long-term exposure), Aluminum (potential for pitting with strong bases).[1]

Expert Insight: We utilize HDPE carboys for amine waste because they offer the best balance of impact resistance and chemical inertness against alkaline organics. Glass is acceptable but poses a breakage risk in high-traffic satellite accumulation areas (SAAs).[1]

Waste Segregation & Decision Logic

Effective disposal starts with segregation at the bench. Mixing waste streams increases disposal costs and safety risks.

Waste Stream Classification

The specific disposal path depends on the solvent matrix used during your experiment.

  • Solid Waste: Pure compound, contaminated gloves, or drying agents.

    • Designation: Hazardous Solid Waste (Trace Organics).[1]

  • Liquid Waste (Non-Halogenated): Dissolved in Methanol, Ethanol, DMSO, or Toluene.

    • Designation: Organic Alkaline Waste (Flammable/Corrosive).[1]

  • Liquid Waste (Halogenated): Dissolved in Dichloromethane (DCM) or Chloroform.[1]

    • Designation: Halogenated Organic Waste (Alkaline).[1][6]

Decision Workflow (Visualization)

WasteDecisionTreeStartStart: Waste GenerationStateCheckPhysical State?Start->StateCheckSolidPathSolid / DebrisStateCheck->SolidPathSolidLiquidPathLiquid / SolutionStateCheck->LiquidPathLiquidBinAContainer A:Solid Hazardous Waste(Double Bagged)SolidPath->BinASolventCheckSolvent Type?LiquidPath->SolventCheckHalogenatedContains Halogens(DCM, Chloroform)SolventCheck->HalogenatedYesNonHalogenatedNon-Halogenated(MeOH, Toluene, DMSO)SolventCheck->NonHalogenatedNoBinBContainer B:Halogenated Waste(Segregate from Acids)Halogenated->BinBBinCContainer C:Organic Alkaline Waste(High BTU Incineration)NonHalogenated->BinC

Figure 1: Decision matrix for segregating 3-(2-Ethoxyphenoxy)pyrrolidine waste streams to ensure regulatory compliance and safety.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA RCRA standards (40 CFR 261) and minimizes exposure risks.

Phase 1: Preparation
  • Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Verify pH: If the waste is an aqueous mixture, check pH.[7] If pH > 12.5, it is classified as Corrosive (EPA Waste Code D002).

  • Select Container: Use a clean, chemically compatible HDPE container.

Phase 2: Accumulation
  • Transfer: Pour waste into the container using a funnel to prevent spills.

  • Headspace: Leave at least 10% headspace to allow for expansion.[1]

  • Labeling (Crucial):

    • Attach a hazardous waste tag immediately upon the first drop of waste.

    • Write out the full chemical name: "3-(2-Ethoxyphenoxy)pyrrolidine."[1][2]

    • Check hazard boxes: Flammable (if in solvent), Corrosive (due to amine), Toxic .[1]

Phase 3: Final Disposition[7][8]
  • Cap Securely: Ensure the cap is tight when not actively adding waste.

  • Secondary Containment: Place the container in a secondary tray capable of holding 110% of the volume.

  • Request Pickup: Contact your EHS department or licensed waste contractor for removal once the container is 90% full or within 90 days (SAA rules).

Self-Validating Step: Before sealing the container, ask: "Did I mix this with any acids?" If unsure, test a small aliquot in a fume hood for exotherm/gas evolution before adding to the main bulk container.

Emergency Spill Management

In the event of a spill, immediate action is required to prevent exposure and environmental release.[8]

Spill Response Workflow:

SpillResponseAssess1. Assess & Evacuate(Is it safe?)PPE2. Don PPE(Gloves, Goggles, Resp)Assess->PPEContain3. Containment(Dyke with absorbent)PPE->ContainAbsorb4. Absorption(Use Vermiculite/Sand)Contain->AbsorbClean5. Clean & Decontaminate(Soap/Water Wash)Absorb->CleanReport6. Report(EHS/Supervisor)Clean->Report

Figure 2: Sequential workflow for managing chemical spills in the laboratory.

Specific Spill Tactics for Amines:

  • Absorbent: Use inert clay (vermiculite) or sand.[1] Do not use sawdust , as amines can react with cellulose or residual acids in wood pulp.

  • Neutralization (Optional but Recommended): For larger spills, you may apply a weak acid neutralizer (e.g., citric acid powder) carefully to reduce volatility and pH before sweeping, provided you have respiratory protection against vapors.

  • Disposal: Collect absorbed material into a wide-mouth jar and label as "Hazardous Waste: Amine Spill Debris."

Regulatory & Compliance Context

Understanding the regulatory framework ensures your lab remains audit-ready.[1]

  • RCRA Classification (USA):

    • D002 (Corrosivity): Applicable if the waste is aqueous and pH > 12.5 [1].[7]

    • D001 (Ignitability): Applicable if the waste is in a flammable solvent (Flash point < 60°C) [1].

    • U-List/P-List: While specific derivatives may not be explicitly listed, the parent compound (Pyrrolidine) is U328.[1] Best practice is to treat the derivative with the same level of scrutiny [2].

  • Empty Containers:

    • Must be "RCRA Empty" (less than 3% by weight remaining).[1]

    • Triple Rinse Procedure: Rinse the bottle three times with a solvent capable of dissolving the residue. Collect all rinsates as hazardous waste. Deface the label before recycling the glass [3].

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261).[1] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] (29 CFR 1910.1200).[1][5] Available at: [Link][1]

Personal Protective Equipment (PPE) & Handling Guide: 3-(2-Ethoxyphenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context[1][2][3][4][5][6][7][8][9][10][11]

3-(2-Ethoxyphenoxy)pyrrolidine is a functionalized secondary amine often employed as a scaffold in medicinal chemistry (e.g., in the synthesis of norepinephrine reuptake inhibitors). While valuable for drug development, its safety profile is dominated by the pyrrolidine ring , which confers basicity and potential corrosivity, and the aryl ether moiety , which increases lipophilicity and skin permeation.

The Core Safety Directive: Treat this substance as a Corrosive (Skin/Eye Category 1B) and Acute Toxin (Oral/Inhalation) until specific vendor testing proves otherwise. The secondary amine functionality attacks mucous membranes and eyes aggressively.

Structural Hazard Analysis
  • Secondary Amine (Pyrrolidine): High pH (basic). Causes chemical burns, lachrymation (tearing), and respiratory irritation.

  • Ether Linkage: Enhances solubility in lipids, increasing the risk of systemic toxicity via dermal absorption.

Risk Assessment & PPE Decision Logic

The following decision logic illustrates the causality between the chemical structure and the required protective equipment.

RiskAssessment Chemical 3-(2-Ethoxyphenoxy) pyrrolidine Structure Functional Group: Secondary Amine Chemical->Structure Hazard Hazard: Corrosive (pH > 11) Lipophilic Structure->Hazard Protonation Risk Risk: Ocular Damage Skin Burns Hazard->Risk Contact RespPro REQUIRED: Fume Hood (Engineering Control) Hazard->RespPro Vapor Control EyePro REQUIRED: Chemical Splash Goggles (Not Safety Glasses) Risk->EyePro Mitigation SkinPro REQUIRED: Nitrile Gloves (Double) + Lab Coat Risk->SkinPro Mitigation

Figure 1: Risk Assessment Logic Flow. The basicity of the pyrrolidine ring drives the requirement for splash goggles over standard safety glasses.

PPE Specifications Matrix

Do not rely on generic lab safety rules. Use this specific matrix for 3-(2-Ethoxyphenoxy)pyrrolidine.

PPE CategoryStandard RequirementTechnical Justification
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Critical: Standard safety glasses allow vapors/liquids to bypass the side shields. Amines can cause corneal edema ("blue haze") and permanent damage. Goggles provide a seal.
Hand Protection Double Nitrile Gloves (Min 0.11mm / 4 mil)The ether chain increases lipid solubility. Double gloving provides a "breakthrough" buffer. Change immediately upon splash.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary control. If working outside a hood (not recommended), use a half-mask respirator with Organic Vapor/Amine (OV/AG) cartridges.
Body Protection Lab Coat (Cotton/Poly) + Chemical Apron Standard lab coats are porous. If handling >100mL or concentrated oil, wear a rubberized apron to prevent soak-through to skin.
Footwear Closed-toe, non-perforated leather/synthetic Mesh sneakers allow rapid chemical penetration.

Operational Protocol: Handling & Synthesis

This protocol is designed to create a self-validating safety loop. If you cannot perform a step (e.g., Fume Hood alarm is sounding), the process must stop .

Phase 1: Pre-Operational Check
  • Verify Engineering Controls: Ensure Fume Hood flow monitor reads "Safe" or >80 fpm.

  • Neutralization Prep: Have a weak acid spill kit (Citric acid or commercially available "Base Neutralizer") ready. Do not use water initially for large amine spills as it may spread the base before diluting it.

  • Don PPE: Lab coat

    
     Goggles 
    
    
    
    Gloves (Inner)
    
    
    Gloves (Outer, extended over cuff).
Phase 2: Active Handling (Weighing & Transfer)
  • State: The compound is likely a viscous oil or low-melting solid.

  • Weighing:

    • Best Practice: Weigh inside the fume hood using a portable balance.

    • Alternative: If weighing outside, tare the vial closed, open inside the hood to add compound, close, and re-weigh. Never open the stock bottle outside the hood.

  • Solvent Addition: Dissolve immediately in the reaction solvent (e.g., DCM, Methanol) to lower the vapor pressure of the neat amine.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all exterior surfaces of flasks/vials with a Kimwipe dampened with Ethanol before removing them from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after doffing inner gloves.

Emergency Response Scenarios

ScenarioImmediate ActionSecondary Action
Eye Contact Flush for 15 Minutes immediately at eyewash station. Hold eyelids open.Seek medical attention.[1][2][3][4][5] Do not wait for pain ; amine burns can be delayed but deep.
Skin Contact Drench & Doff. Go to safety shower. Remove contaminated clothing while under water.[6][3]Wash with non-abrasive soap. Monitor for redness/blistering.
Inhalation Evacuate. Move to fresh air.[1][2][3][5]If breathing is difficult, administer oxygen (trained personnel only).
Spill (<10mL) Absorb with vermiculite or sand . Neutralize with weak acid (citric).Dispose of as hazardous organic base waste.

Waste Disposal & Environmental Safety

3-(2-Ethoxyphenoxy)pyrrolidine must be segregated from acidic waste streams to prevent exothermic neutralization reactions and pressure buildup in waste containers.

DisposalWorkflow Waste Chemical Waste: 3-(2-Ethoxyphenoxy) pyrrolidine Segregation Segregation Check: Is the container Acid-Free? Waste->Segregation DecisionYes Yes (Basic/Neutral) Segregation->DecisionYes DecisionNo No (Acidic) Segregation->DecisionNo Action1 Dispose in: Organic Base Waste DecisionYes->Action1 Action2 STOP: Risk of Explosion Use separate container DecisionNo->Action2

Figure 2: Waste Segregation Logic. Preventing incompatible mixing is the primary safety goal during disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrrolidine (General Hazard Class Reference). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 3-(2-Ethoxyphenoxy)pyrrolidine (and analogs). [Link]

Disclaimer: This guide is based on the chemical class properties of functionalized pyrrolidines. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Enamine, Sigma-Aldrich) before handling.

Sources

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